PST3.1a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H33O6P |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-oxo-2-phenyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-1,2λ5-oxaphosphinan-3-ol |
InChI |
InChI=1S/C32H33O6P/c33-32-31(37-23-27-17-9-3-10-18-27)30(36-22-26-15-7-2-8-16-26)29(24-35-21-25-13-5-1-6-14-25)38-39(32,34)28-19-11-4-12-20-28/h1-20,29-33H,21-24H2/t29-,30-,31+,32+,39+/m1/s1 |
InChI Key |
BFDNKVJGHOSKET-DHNIRKAVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PST3.1a: A Technical Guide to its Action as a Glioblastoma Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PST3.1a is a novel small-molecule inhibitor that demonstrates significant potential in the therapeutic landscape of glioblastoma multiforme (GBM). This technical guide delineates the core mechanism of action of this compound, focusing on its molecular target, the subsequent modulation of key signaling pathways, and its ultimate impact on glioblastoma-initiating cells (GICs). The information presented herein is a synthesis of preclinical data, providing a foundational understanding for further research and development.
Primary Molecular Target: N-acetylglucosaminyltransferase V (MGAT5)
The primary molecular target of this compound has been identified as N-acetylglucosaminyltransferase V (MGAT5), a key enzyme in the N-glycan branching pathway.[1][2][3][4] this compound acts as a direct inhibitor of the enzymatic activity of MGAT5.[1][2][5] This inhibition disrupts the synthesis of β1,6-GlcNAc branched N-glycans, which are complex carbohydrate structures attached to cell surface proteins.[1][2] The alteration of these surface glycans on glioblastoma-initiating cells is the initiating event in the mechanistic cascade of this compound.[1][2]
Quantitative Pharmacological Data
The inhibitory potency of this compound against its primary target and its effects on glioblastoma cells have been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 for MGAT5 Inhibition | 2 µmol/L | Purified MGAT5 enzyme | [1][4] |
| Effect on Cell Viability (Gli4DC cells) | Significant reduction at 3 µmol/L | Gli4DC glioblastoma cells | [1] |
| Effect on PHA-L Binding | Dose-dependent reduction (0.03 to 1 µmol/L) | GliT and Gli4 cells | [1] |
Downstream Signaling Pathway Modulation
The inhibition of MGAT5 by this compound triggers a cascade of downstream signaling events, primarily affecting pathways crucial for tumor progression and cell motility.
Inhibition of TGFβR and FAK Signaling
A critical consequence of MGAT5 inhibition by this compound is the downregulation of Transforming Growth Factor-beta Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling pathways.[1][2][3] These pathways are integral to cell adhesion, migration, and proliferation. The disruption of these signaling axes is a central element of this compound's anti-tumor activity.
Upregulation of DCX and OLIG2
Treatment with this compound leads to the upregulation of Doublecortin (DCX) and Oligodendrocyte Lineage Transcription Factor 2 (OLIG2) expression.[1][2] DCX is a microtubule-associated protein involved in neuronal migration, and its upregulation suggests an impact on cell motility and differentiation. OLIG2 is a key transcription factor in glial cell development.
Cellular and Phenotypic Consequences
The molecular and signaling alterations induced by this compound manifest in a range of anti-cancer cellular effects.
-
Inhibition of Proliferation: this compound effectively inhibits the proliferation of glioblastoma-initiating cells.[1][2]
-
Suppression of Migration and Invasiveness: The compound significantly reduces the migratory and invasive capacities of GICs, key drivers of glioblastoma's aggressive nature.[1][2]
-
Disruption of Cytoskeleton: this compound affects the integrity of microtubules and microfilaments within GBM stem cells, contributing to the observed inhibition of cell motility.[1]
-
Reduced Clonogenic Potential: The ability of GICs to form new colonies is diminished following treatment with this compound.[1][2]
Visualizing the Mechanism of Action
The following diagrams illustrate the key aspects of this compound's mechanism of action.
Caption: Mechanism of action of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound, based on the available literature.
MGAT5 Enzymatic Activity Assay
-
Objective: To determine the inhibitory effect of this compound on MGAT5 enzymatic activity.
-
Materials:
-
Purified recombinant MGAT5 enzyme.
-
Donor substrate: UDP-GlcNAc (5 mmol/L).
-
Acceptor substrate: Pentasaccharide (0.5 mmol/L).
-
This compound at various concentrations.
-
Reaction buffer.
-
Method for detecting product formation (e.g., HPLC, radiometric assay).
-
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified MGAT5 enzyme and the donor substrate, UDP-GlcNAc.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction.
-
Analyze the formation of the glycosylated product using a suitable detection method.
-
Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of glioblastoma cells.
-
Materials:
-
Glioblastoma cell line (e.g., Gli4DC).
-
Complete cell culture medium.
-
This compound at various concentrations.
-
Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo).
-
96-well plates.
-
Plate reader.
-
-
Protocol:
-
Seed glioblastoma cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for colorimetric or luminescent development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.
-
Materials:
-
Glioblastoma cells.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against target proteins (e.g., TGFβR, FAK, p-FAK, DCX, OLIG2, β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Chemiluminescent substrate and imaging system.
-
-
Protocol:
-
Treat glioblastoma cells with this compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound presents a targeted approach to glioblastoma therapy by specifically inhibiting MGAT5. This inhibition leads to a cascade of events, including the disruption of crucial oncogenic signaling pathways and the suppression of key cancer cell phenotypes such as proliferation, migration, and invasion. The detailed mechanism and experimental validation provide a strong rationale for the continued development of this compound and other MGAT5 inhibitors as a novel class of anti-cancer agents for glioblastoma.
References
Chemical structure of phostine compound PST3.1a
Technical Guide: The Phostine Compound PST3.1a
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: An in-depth examination of the chemical structure, synthesis, biological activity, and mechanism of action of the phostine compound this compound, a potent inhibitor of N-acetylglucosaminyltransferase V (MGAT5) with significant implications for glioblastoma therapy.
Introduction
Phostine compounds are a class of organophosphorus heterocyclic molecules that have garnered interest in medicinal chemistry due to their diverse biological activities. Among these, this compound has emerged as a promising therapeutic candidate, particularly in the context of glioblastoma multiforme (GBM), the most aggressive form of primary brain tumor.[1][2] this compound is a glycomimetic, a carbohydrate mimic, designed to interfere with glycosylation processes that are often dysregulated in cancer cells.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological functions of this compound, with a focus on its role as an inhibitor of MGAT5 and its impact on key signaling pathways in glioblastoma-initiating cells.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl2-oxo-2λ5-[3][4]oxaphosphinane.[1][2] Its structure is characterized by a central oxaphosphinane ring, a phosphorus-containing heterocycle, adorned with bulky benzyloxy groups, which contribute to its lipophilicity and potential for cellular uptake. The presence of a hydroxyl group and the phosphine (B1218219) oxide moiety also impart polarity to the molecule. A single-crystal X-ray structure has confirmed its glucose-like conformation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-hydroxy-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)-2-phenyl-1,2-oxaphosphinane 2-oxide |
| Molecular Formula | C32H33O6P |
| Molecular Weight | 544.57 g/mol |
| CAS Number | 1096144-06-7 |
| Appearance | White solid |
| Target | N-acetylglucosaminyltransferase V (MGAT5) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of the core oxaphosphinane ring through the reaction of a protected sugar derivative with a phosphinate. The general synthetic workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAK Is Required for TGFβ-induced JNK Phosphorylation in Fibroblasts: Implications for Acquisition of a Matrix-remodeling Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Growth Factor-β Stimulates Intestinal Epithelial Focal Adhesion Kinase Synthesis via Smad- and p38-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
PST3.1a: A Novel Inhibitor of MGAT5 in Glioblastoma Cell Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) stands as the most prevalent and aggressive primary malignant brain tumor, with a median survival of approximately 15 months post-treatment.[1][2][3][4] A key factor in its aggressive nature is the extensive remodeling of N-glycans on the cell surface, a process regulated by enzymes such as N-acetylglucosaminyltransferase V (MGAT5).[1][2][3] The small-molecule inhibitor, PST3.1a (3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl2-oxo-2λ5-[1][2]oxaphosphinane), has emerged as a potent and specific inhibitor of MGAT5 enzymatic activity.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, its effects on critical glioblastoma cell signaling pathways, and its potential as a therapeutic agent. We present key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling cascades and workflows to facilitate further research and development.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the glycosyltransferase MGAT5.[1][2][3] MGAT5 is responsible for adding β1,6-N-acetylglucosamine (β1,6-GlcNAc) branches to N-glycans on cell surface proteins. This modification is crucial for the lattice-like organization of glycoproteins and their interaction with galectins, which in turn modulates cell adhesion, migration, and receptor signaling. By inhibiting MGAT5, this compound alters the surface glycome of glioblastoma-initiating cells (GICs), leading to a cascade of downstream effects that curtail tumor progression.[1][2]
Impact on Glioblastoma Cell Signaling Pathways
The inhibition of MGAT5 by this compound leads to significant alterations in key signaling pathways that govern glioblastoma cell behavior. The primary affected pathways are the Transforming Growth Factor-beta Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling cascades.[1][2][5]
-
Inhibition of TGFβR and FAK Signaling: this compound treatment results in the downregulation of both TGFβR and FAK signaling.[1][2][5] Specifically, it has been shown to inhibit the phosphorylation of SMAD2, a key downstream effector of the TGFβ pathway.[1]
-
Upregulation of DCX and OLIG2: Concurrently, this compound treatment is associated with the upregulation of Doublecortin (DCX) and an increase in the expression of Oligodendrocyte Lineage Transcription Factor 2 (OLIG2).[1][2] These proteins are involved in neuronal migration and lineage specification, and their altered expression contributes to the anti-invasive phenotype observed with this compound treatment.
-
No Effect on Erk Phosphorylation: Notably, the phosphorylation of Erk (Extracellular signal-regulated kinase), a central component of the MAPK/ERK pathway, is not affected by this compound, suggesting a specific mode of action that does not involve this major signaling axis.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to PST3.1a and its Effects on the TGFβR and FAK Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor PST3.1a, detailing its mechanism of action and its subsequent effects on two critical cellular signaling pathways: the Transforming Growth Factor-beta Receptor (TGFβR) pathway and the Focal Adhesion Kinase (FAK) pathway. This compound has been identified as a targeted inhibitor of N-acetylglucosaminyltransferase V (MGAT5), an enzyme implicated in cancer progression. By inhibiting MGAT5, this compound indirectly modulates the glycosylation status of key cell surface receptors, leading to the attenuation of TGFβR and FAK signaling. This guide summarizes the available quantitative data, provides detailed experimental protocols for studying the effects of this compound, and presents visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction to this compound
This compound, chemically known as 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl2-oxo-2λ5-[1][2]oxaphosphinane, is a small molecule inhibitor that has shown promise in restraining the growth of glioblastoma, the most common and aggressive primary brain tumor.[1][2][3] The primary molecular target of this compound is N-acetylglucosaminyltransferase V (MGAT5), a Golgi-resident enzyme that plays a crucial role in the biosynthesis of complex N-glycans.[1][2] The aberrant expression of MGAT5 has been linked to tumor development and progression.[1] this compound's inhibitory action on MGAT5 leads to a cascade of downstream effects, most notably the inhibition of the TGFβR and FAK signaling pathways, which are pivotal in cell proliferation, migration, and invasion.[1][2][3]
Mechanism of Action
The central mechanism of this compound revolves around its ability to inhibit the enzymatic activity of MGAT5. This inhibition alters the β1,6-GlcNAc N-glycans on the surface of cancer cells, particularly glioblastoma-initiating cells (GICs).[1][2] This alteration in glycosylation status has profound effects on the function of various cell surface receptors, including the TGFβ receptor and integrins, which are upstream activators of the FAK pathway.
The Role of MGAT5 in TGFβR and FAK Pathway Regulation
MGAT5 is responsible for adding β1,6-N-acetylglucosamine branches to N-glycans on glycoproteins. This modification is critical for the proper function and localization of certain receptors.
-
TGFβR Pathway: The TGFβ receptor requires proper N-glycosylation for its stability and retention on the cell surface. By inhibiting MGAT5, this compound is thought to disrupt the glycosylation of the TGFβ receptor, leading to its reduced surface expression or impaired signaling capacity. This, in turn, inhibits the downstream phosphorylation of SMAD2, a key event in the canonical TGFβ signaling cascade.[1][2]
-
FAK Pathway: The Focal Adhesion Kinase (FAK) pathway is a major signaling hub for integrins, which are cell surface receptors that mediate cell-extracellular matrix (ECM) adhesion. The function of integrins is also modulated by their glycosylation status. By altering the N-glycan branching through MGAT5 inhibition, this compound can interfere with integrin clustering and signaling, leading to a reduction in the phosphorylation and activation of FAK.[1][2]
Crosstalk between TGFβR and FAK Pathways
The TGFβR and FAK pathways are not isolated and exhibit significant crosstalk. TGF-β can induce the phosphorylation of FAK in a cell adhesion-dependent manner. This crosstalk suggests that the inhibitory effect of this compound on both pathways may be synergistic, leading to a more potent anti-tumor effect.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 2 µmol/L | MGAT5 Enzymatic Activity | In vitro enzymatic assay | [2] |
| Cell Line Panel | Treatment | Effect | Correlation | Reference |
| NCI-60 | 10 µmol/L this compound for 48 hours | Varied cytotoxic activity | Cytotoxicity is positively correlated with the expression of epithelial-mesenchymal transition (EMT) genes and negatively correlated with mitochondrial gene expression. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
MGAT5 Enzymatic Assay
This protocol is adapted from standard procedures for glycosyltransferase assays and the information provided in the primary literature on this compound.
Materials:
-
Enzyme source: Cell lysates or purified MGAT5 enzyme.
-
Acceptor substrate: Pentasaccharide (0.5 mmol/L).
-
Donor substrate: UDP-GlcNAc (5 mmol/L for MGAT5).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Reaction buffer: e.g., 100 mM MES (pH 6.5), 10 mM MnCl₂, 0.5% Triton X-100.
-
96-well microplate.
-
HPLC system for analysis.
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the enzyme source.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the acceptor and donor substrates.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., 100 mM EDTA or by boiling).
-
Analyze the reaction mixture by HPLC to separate the product from the unreacted substrate.
-
Quantify the product peak area.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software.
Western Blot for Phospho-SMAD2 and Phospho-FAK
Materials:
-
Glioblastoma cells (e.g., Gli4).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-phospho-FAK, anti-total-FAK, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Imaging system.
Procedure:
-
Seed glioblastoma cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 2 µmol/L) or vehicle control for a specified time (e.g., 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration (Scratch) Assay
Materials:
-
Glioblastoma cells.
-
This compound.
-
6-well plates.
-
Sterile 200 µL pipette tip.
-
Microscope with a camera.
-
Image analysis software.
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time to assess cell migration.
Cell Invasion (Transwell) Assay
Materials:
-
Glioblastoma cells.
-
This compound.
-
Transwell inserts with a porous membrane (e.g., 8 µm pores).
-
Matrigel or another basement membrane extract.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet).
-
Microscope.
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of invading cells between the different treatment groups.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma by targeting MGAT5 and subsequently inhibiting the pro-tumorigenic TGFβR and FAK signaling pathways. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a visual aid to comprehend the complex signaling networks and experimental procedures involved. Further research into the nuanced molecular interactions and in vivo efficacy of this compound will be crucial for its translation into a clinical setting. This guide serves as a valuable resource for researchers dedicated to advancing our knowledge of this novel anti-cancer compound.
References
- 1. Enzyme assay of N-acetylglucosaminyltransferase-V (GnT-V, MGAT5) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase: A Key Mediator of Transforming Growth Factor Beta Signaling in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor β induces clustering of HER2 and integrins by activating Src-FAK and receptor association to the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Phostines: A Technical Guide to a Novel Class of Glycosylation-Targeting Compounds for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phostine class of chemical compounds represents a novel and promising avenue in the development of targeted cancer therapies. These 1,2-oxaphosphaheterocycle 2-oxide derivatives, analogues of lactones, have demonstrated significant anti-tumor activity, particularly against aggressive cancers such as glioblastoma. The lead compound, PST3.1a, has been the subject of extensive research, revealing a unique mechanism of action centered on the inhibition of aberrant protein glycosylation, a hallmark of cancer. This technical guide provides a comprehensive overview of the phostine class, with a focus on this compound, detailing its chemical properties, synthesis, mechanism of action, and preclinical efficacy. This document is intended to serve as a resource for researchers and drug development professionals interested in this innovative class of therapeutic agents.
Introduction to Phostines
Phostines are a class of synthetic glycomimetic compounds characterized by a 1,2-oxaphosphaheterocycle 2-oxide core structure.[1] They are phosphorus analogues of lactones and have emerged as potent anti-cancer agents.[1] The development of phostines has been spearheaded by Phost'in Therapeutics, with the lead candidate, This compound , showing significant promise in preclinical studies.[2] this compound, chemically known as 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl-2-oxo-2λ5-[1][2]oxaphosphinane, has demonstrated potent anti-glioblastoma properties both in vitro and in vivo.[1][3]
Chemical Synthesis of this compound
The synthesis of this compound involves the reaction of 2,3,5-tri-O-benzylarabinose with ethyl phenylphosphinate.[4] This reaction leads to the formation of a mixture of four diastereoisomers, from which the most potent, this compound, is isolated and purified.[4] The purification process can be achieved through recrystallization using solvents such as acetone (B3395972) and ethanol (B145695) to obtain the desired diastereoisomer with high purity.[4]
Mechanism of Action
The primary mechanism of action of this compound is the targeted inhibition of N-acetylglucosaminyltransferase V (MGAT5), a key enzyme in the N-glycan branching pathway.[1][5] Aberrant N-glycosylation, particularly the increased branching of N-glycans catalyzed by MGAT5, is a common feature of cancer cells and is associated with tumor progression, invasion, and metastasis.[5]
Inhibition of MGAT5 and Downstream Signaling
This compound acts as a small-molecule inhibitor of MGAT5, thereby preventing the addition of β1,6-N-acetylglucosamine to N-glycans.[1] This inhibition of MGAT5 activity leads to a reduction in the complexity of N-glycans on the surface of cancer cells. This, in turn, disrupts the function of several key signaling pathways that are dependent on proper glycosylation for their activity. Notably, the inhibition of MGAT5 by this compound has been shown to downregulate the Transforming Growth Factor-β Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling pathways.[1] The disruption of these pathways ultimately leads to reduced proliferation, migration, and invasion of glioblastoma-initiating cells.[1]
References
- 1. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WO2018054925A1 - Crystalline polymorphic form of 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl-2-oxo-2lambda5-[1,2]oxaphosphinane - Google Patents [patents.google.com]
- 5. scientificlabs.com [scientificlabs.com]
Methodological & Application
Application Notes and Protocols for PST3.1a in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and the most common primary malignant brain tumor, with a limited prognosis for patients. The invasive nature of glioblastoma-initiating cells (GICs) contributes significantly to tumor recurrence and therapeutic resistance. Recent research has identified Phostine PST3.1a, a small-molecule inhibitor, as a promising agent that targets the enzymatic activity of N-acetylglucosaminyltransferase V (MGAT5).[1] By inhibiting MGAT5, this compound disrupts the glycosylation of cell surface proteins, which in turn attenuates key signaling pathways involved in glioblastoma progression, namely the Transforming Growth Factor-β Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling cascades.[1] This leads to a reduction in the proliferation, migration, invasion, and clonogenic capacity of glioblastoma cells.
These application notes provide a comprehensive overview of the in vitro effects of this compound on glioblastoma cells and detailed protocols for key assays to evaluate its efficacy.
Data Presentation
Summary of this compound In Vitro Efficacy in Glioblastoma Cells
| Parameter | Cell Line(s) | This compound Concentration | Duration | Observed Effect | Reference |
| MGAT5 Inhibition (IC50) | Enzymatic Assay | 2 µmol/L | N/A | 50% inhibition of MGAT5 enzymatic activity. | |
| Cell Viability | Gli4DC | 3 µmol/L | 48 hours | Significant decrease in cell viability. | |
| PHA-L Binding | GliT, Gli4 | 0.03 - 1 µmol/L | 72 hours | Dose-dependent decrease in PHA-L binding, indicating altered glycosylation. | |
| Clonogenic Potential | Gli4 | 2 µmol/L | 48 hours | Disruption of clonogenic potential. | |
| Cell Growth (NCI-60) | NCI-60 Cell Lines | 10 µmol/L | 48 hours | Varied effects on cell growth across different cancer cell lines. | [2] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Glioblastoma
Caption: this compound inhibits MGAT5, altering N-glycans and downstream TGFβR/FAK signaling.
Experimental Workflow for this compound In Vitro Assays
Caption: General workflow for assessing this compound's effects on glioblastoma cells in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., Gli4DC)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioblastoma cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, or overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium, MTT, and solubilization solution only) from all readings.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is used to evaluate the effect of this compound on the migratory capacity of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., Gli4)
-
Complete culture medium
-
Low-serum or serum-free medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed glioblastoma cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, gently create a straight scratch (wound) across the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment and Imaging (Time 0):
-
Replace the PBS with low-serum or serum-free medium containing the desired concentration of this compound or vehicle control. The use of low-serum medium minimizes cell proliferation.
-
Immediately capture images of the scratch at defined locations. These will serve as the time 0 reference.
-
-
Incubation and Subsequent Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area for both treated and control wells.
-
Clonogenic Assay
This assay assesses the ability of single glioblastoma cells to survive and proliferate to form colonies following treatment with this compound.
Materials:
-
Glioblastoma stem-like cells (GSCs) or other glioblastoma cell lines (e.g., Gli4)
-
Appropriate culture medium (e.g., neurosphere medium for GSCs)
-
This compound
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of glioblastoma cells.
-
Treat the cells in suspension with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
-
Cell Seeding:
-
After treatment, wash the cells to remove the compound.
-
Count the viable cells and seed a low, predetermined number of cells (e.g., 100-1000 cells per well) into 6-well plates containing fresh complete medium. The exact number will need to be optimized for each cell line.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing sufficient time for colonies to form.
-
Change the medium every 3-4 days as needed.
-
-
Fixation and Staining:
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Stain the colonies by adding the crystal violet solution and incubating for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
References
Application Notes and Protocols: PST3.1a in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PST3.1a, a potent small-molecule inhibitor, in cell culture experiments. The information is curated for researchers in oncology, neuroscience, and drug discovery, with a focus on glioblastoma multiforme (GBM).
Introduction
This compound, also known as 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl2-oxo-2λ5-[1][2]oxaphosphinane, is a synthetic glycomimetic compound. It functions as a specific inhibitor of N-acetylglucosaminyltransferase V (MGAT5), an enzyme crucial for the N-glycosylation of proteins.[1][2] Dysregulation of MGAT5 activity is implicated in cancer progression, particularly in promoting tumor growth and metastasis.[1] this compound offers a targeted approach to investigate the roles of MGAT5 and N-glycan branching in cellular processes and as a potential therapeutic agent.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of MGAT5.[1][2] This inhibition leads to a reduction in the β1,6-GlcNAc branched N-glycans on the cell surface. The alteration of cell surface glycans subsequently impacts key signaling pathways involved in cell proliferation, migration, and invasion. Specifically, treatment with this compound has been shown to downregulate the Transforming Growth Factor-beta Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling pathways.[1][2][3][4] This disruption of signaling cascades affects the integrity of the microtubule and microfilament networks, ultimately leading to decreased cell motility and proliferative capacity.[1][4]
Recommended Concentrations for Cell Culture
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each specific application. However, based on studies in glioblastoma-initiating cells (GICs), the following concentration ranges have been shown to be effective:
| Application | Cell Type(s) | Recommended Concentration Range | Incubation Time | Notes |
| Enzymatic Inhibition (IC50) | MGAT5 enzyme assay | 2 µmol/L | Not Applicable | This is the half-maximal inhibitory concentration against the isolated enzyme.[1][4] |
| Inhibition of N-glycan branching | GliT and Gli4 cells | 0.03 - 1 µmol/L | 72 hours | Assessed by PHA-L binding.[1] |
| Western Blot Analysis | Gli4 cells | 2 µmol/L | 48 hours | To observe changes in downstream signaling proteins.[1] |
| Cell Viability Assay | Gli4DC cells | 3 µmol/L | Not Specified | To assess cytotoxic or cytostatic effects.[1] |
| Clonogenic Assay | Gli4 cells | 2 µmol/L | Pre-treatment for 48 hours, followed by continuous treatment | To evaluate the effect on self-renewal capacity.[1] |
| Wound Healing/Migration Assay | Dissociated Gli4NS cells | Not Specified | Monitored over time | To assess the impact on cell migration.[1] |
| Invasion Assay | Not Specified | Not Specified | Not Specified | To determine the effect on the invasive potential of cells. |
| GlycoProfile Analysis | Gli4 cells | 2 µmol/L | 10 days | For comprehensive analysis of cell surface glycan changes.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 3, 5, 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: After treating cells with this compound (e.g., 2 µmol/L for 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-FAK, FAK, p-SMAD2, SMAD2, MGAT5, OLIG2) overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow for this compound Treatment
Caption: Typical workflow for this compound experiments.
References
Preparation of a Stock Solution of PST3.1a: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of PST3.1a, a potent inhibitor of N-acetylglucosaminyltransferase V (MGAT5). Accurate preparation of this stock solution is critical for ensuring reproducible and reliable results in downstream applications, including cell-based assays and drug screening.
Application Notes
This compound, with the full chemical name 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl-2-oxo-2λ5-[1]oxaphosphinane, is a small molecule inhibitor that has been shown to target MGAT5, an enzyme implicated in cancer cell invasiveness and proliferation.[1][2] For in vitro studies, this compound is typically used at concentrations ranging from the low nanomolar to the micromolar range.[1] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, a concentrated stock solution is typically prepared in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then further diluted to the desired working concentration in the appropriate aqueous buffer or cell culture medium.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Weight | 544.57 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Typical Working Concentration | 1 nM - 10 µM | [1] |
| Storage of Stock Solution | -20°C or -80°C | [2][4] |
It is crucial to use high-purity, anhydrous DMSO to prepare the stock solution, as the presence of water can affect the solubility and stability of the compound. The final concentration of DMSO in the experimental assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.[5] A vehicle control containing the same final concentration of DMSO should always be included in experiments.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes (or clear tubes protected from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 544.57 g/mol x 1000 mg/g = 5.45 mg
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and add it to the tared tube.
-
-
Dissolving this compound:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but be cautious of potential compound degradation with excessive heat.
-
-
Storage and Handling:
-
Once dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.[2][4]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[2][4]
-
Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the key steps for the preparation and storage of a this compound stock solution.
Signaling Pathway Inhibition by this compound
This compound functions by inhibiting MGAT5, a key glycosyltransferase. This inhibition disrupts the N-glycosylation of proteins, which in turn can affect multiple downstream signaling pathways involved in cell growth, migration, and invasion.
Caption: A diagram showing the inhibitory effect of this compound on the MGAT5 signaling pathway.
References
Application Notes and Protocols for In Vivo Administration of PST3.1a in Mouse Models of Glioblastoma (GBM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite aggressive multimodal therapy. A key challenge in treating GBM is the highly invasive nature of glioblastoma-initiating cells (GICs), which infiltrate the surrounding brain tissue, leading to tumor recurrence. Recent research has identified the small molecule phostine PST3.1a as a promising therapeutic agent. This compound targets N-acetylglucosaminyltransferase V (MGAT5), an enzyme involved in the N-glycosylation of cell surface receptors. By inhibiting MGAT5, this compound disrupts key signaling pathways that drive GBM cell proliferation, migration, and invasion, offering a novel strategy to combat this devastating disease.[1][2]
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of GBM, including detailed experimental protocols, quantitative data on its efficacy, and visualization of the underlying molecular mechanisms.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in mouse models of GBM.
Table 1: In Vivo Efficacy of this compound on Glioblastoma-Initiating Cell (GIC) Invasion
| Treatment Group | Mean Invasion Percentage (%) | Standard Deviation | p-value (vs. Control) |
| Control (Vehicle) | 35.4 | ± 2.5 | - |
| Temozolomide (TMZ) | 28.7 | ± 3.1 | < 0.05 |
| This compound | 12.1 | ± 1.8 | < 0.001 |
Data represents the percentage of the brain hemisphere infiltrated by tumor cells in an orthotopic xenograft model using patient-derived GICs (Gli4 cell line).
Table 2: Effect of this compound on Overall Survival in Orthotopic GBM Mouse Model
| Treatment Group | Median Survival (days) | p-value (vs. Control) | p-value (vs. TMZ) |
| Control (Vehicle) | 35 | - | - |
| Temozolomide (TMZ) | 42 | < 0.01 | - |
| This compound | 58 | < 0.001 | < 0.01 |
Survival data from an orthotopic xenograft model established with Gli4 GICs.
Experimental Protocols
Orthotopic Xenograft Model of Human Glioblastoma
This protocol describes the establishment of an orthotopic GBM tumor model in immunodeficient mice using patient-derived glioblastoma-initiating cells (GICs).
Materials:
-
Patient-derived GICs (e.g., Gli4 cell line)
-
Culture medium: Neurobasal medium supplemented with N2, B27, human recombinant bFGF, and human recombinant EGF
-
6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID or similar strain)
-
Stereotactic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Analgesics
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Preparation: Culture GICs as neurospheres in the specified medium. Prior to injection, dissociate the neurospheres into a single-cell suspension. Resuspend the cells in sterile PBS at a final concentration of 5 x 10^4 cells per 5 µL.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Shave the scalp and secure the animal in the stereotactic frame.
-
Surgical Procedure: Create a midline scalp incision to expose the skull. Using a sterile drill, create a small burr hole at the desired coordinates for injection into the striatum (e.g., 2 mm lateral to the bregma and 1 mm anterior to the coronal suture).
-
Intracranial Injection: Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dura. Inject 5 µL of the cell suspension (5 x 10^4 cells) over a period of 5 minutes to minimize backflow. After injection, leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Closure and Post-operative Care: Suture the scalp incision. Administer analgesics as required and monitor the animal closely until it recovers from anesthesia. House the mice in a sterile environment and monitor for tumor growth and neurological symptoms.
In Vivo Administration of this compound
This protocol outlines the preparation and administration of this compound to mice with established orthotopic GBM xenografts.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.9% NaCl with 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal injection (e.g., 27-gauge)
Procedure:
-
This compound Formulation: Prepare a stock solution of this compound. On the day of injection, dilute the stock solution with the vehicle to the final desired concentration. A typical dose used in preclinical models is 25 mg/kg body weight.
-
Treatment Initiation: Begin treatment 7 days after the intracranial injection of GICs.
-
Administration: Administer this compound via intraperitoneal (IP) injection. The frequency of administration is typically three times per week.
-
Control Groups: Include a vehicle control group (receiving only the vehicle solution) and a positive control group (e.g., receiving Temozolomide at a standard dose of 5 mg/kg, 5 days a week) for comparison.
-
Monitoring: Monitor the animals daily for signs of toxicity, tumor-related symptoms, and body weight changes.
-
Efficacy Assessment: Efficacy can be assessed by monitoring survival or by sacrificing cohorts of animals at specific time points to measure tumor volume and invasion through histological analysis of the brains.
Visualizations
Signaling Pathway of this compound Action in GBM
Caption: this compound inhibits MGAT5, leading to reduced activation of TGFβR and FAK signaling, which in turn suppresses GBM cell proliferation and invasion.
Experimental Workflow for In Vivo this compound Efficacy Testing
Caption: Workflow for evaluating this compound efficacy in an orthotopic GBM mouse model.
Conclusion
This compound represents a novel therapeutic strategy for GBM by targeting the enzymatic activity of MGAT5, which leads to the inhibition of critical signaling pathways involved in tumor progression.[1][2] The in vivo data demonstrates that this compound significantly reduces GIC invasion and prolongs survival in orthotopic mouse models of GBM, outperforming the standard-of-care chemotherapy, temozolomide. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in preclinical settings. These studies underscore the importance of targeting aberrant glycosylation in cancer therapy and provide a strong rationale for the continued development of this compound for the treatment of glioblastoma.
References
Application Notes and Protocols for Long-Term Treatment of Glioblastoma Cell Lines with PST3.1a
These application notes provide a comprehensive overview of the effects and methodologies associated with the long-term treatment of glioblastoma cell lines with PST3.1a, a small-molecule inhibitor of N-acetylglucosaminyltransferase V (MGAT5). The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and the most common primary malignant brain tumor.[1][2][3] A key factor in its progression is the remodeling of N-glycans on the surface of tumor cells, a process regulated by the enzyme MGAT5.[1][2][3] The small-molecule inhibitor, phostine this compound (3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl2-oxo-2λ5-[1][2]oxaphosphinane), has been identified as a potent inhibitor of MGAT5 enzymatic activity.[1][2][3] By targeting MGAT5, this compound disrupts critical signaling pathways involved in tumor growth, invasion, and proliferation, offering a novel therapeutic strategy against glioblastoma.[1][2][3]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of MGAT5, which in turn alters the β1,6-GlcNAc N-glycans on the surface of glioblastoma-initiating cells (GICs).[1][2][3] This disruption of normal glycosylation leads to the downstream inhibition of the Transforming Growth Factor-beta Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling pathways.[1][2][3] Concurrently, treatment with this compound has been shown to upregulate the expression of doublecortin (DCX) and oligodendrocyte lineage transcription factor 2 (OLIG2).[1][2][3] The collective impact of these changes is the disruption of microtubule and microfilament integrity within the cancer stem cells.[1][2][3]
Data Presentation
Table 1: In Vitro Effects of this compound on Glioblastoma Cell Lines
| Parameter | Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| MGAT5 Enzymatic Activity | GICs | Increasing Concentrations | Not Specified | Decreased MGAT5 activity | [3] |
| PHA-L Binding | GliT and Gli4 | 0.03 to 1 µmol/L | 72 hours | Dose-dependent reduction | [3] |
| Protein Expression (Western Blot) | Gli4 | 2 µmol/L | 48 hours | Downregulation of TGFβ-R and FAK signaling | [3] |
| Protein Expression (Western Blot) | Gli4 | 2 µmol/L | 48 hours | Upregulation of MGAT5 and OLIG2 | [3] |
| Cell Viability | Gli4DC | 3 µmol/L | Not Specified | Significant decrease | [3] |
| Cell Growth (NCI-60 Panel) | Various | 10 µmol/L | 48 hours | Varied cytotoxic activity | [4] |
| Clonogenic Potential | Gli4 | 2 µmol/L | 4 days | Disruption of clonogenic potential | [3] |
| Migration (Wound Healing Assay) | Gli4NS | Not Specified | Not Specified | Inhibition of wound healing | [3] |
Table 2: In Vivo Effects of this compound on Glioblastoma Orthotopic Grafts
| Animal Model | Treatment | Outcome | Reference |
| Orthotopic graft models of GICs | This compound | Drastic reduction of invasive and proliferative capacity | [1][2][3] |
| Orthotopic graft models of GICs | This compound | Increase in overall survival relative to temozolomide (B1682018) therapy | [1][2][3] |
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of glioblastoma cell lines with this compound.
Protocol 1: Glioblastoma Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing glioblastoma cell lines and treating them with this compound.
Materials:
-
Glioblastoma cell lines (e.g., T98G, U373)[5]
-
Appropriate cell culture medium (e.g., DMEM/F12, Neurobasal medium)[6][7]
-
Fetal Bovine Serum (FBS), if required
-
Penicillin/Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain glioblastoma cell lines in their recommended culture medium, supplemented with FBS and antibiotics, in a humidified incubator at 37°C with 5% CO2.[8]
-
Cell Seeding: Once cells reach 80-90% confluency, detach them using an appropriate reagent (e.g., Trypsin-EDTA or Accutase) and seed them into multi-well plates at a predetermined density suitable for the intended downstream assay. Allow the cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, 72 hours) before proceeding to downstream analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing changes in protein expression in glioblastoma cells following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TGFβR, anti-FAK, anti-p-SMAD2, anti-OLIG2, anti-MGAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TGFβR, FAK, OLIG2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like β-actin.
Protocol 3: Cell Migration (Wound Healing) Assay
This protocol assesses the effect of this compound on the migratory capacity of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
6-well plates
-
P200 pipette tip or scratcher
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed glioblastoma cells in 6-well plates and grow them to confluency.
-
Wound Creation: Create a uniform scratch or "wound" in the confluent cell monolayer using a sterile P200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing this compound at the desired concentration. Use a vehicle control in parallel.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different points for each time point and condition. Calculate the percentage of wound closure to quantify cell migration.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma by targeting the MGAT5-mediated glycosylation pathway.[1][2][3] The protocols and data presented here provide a framework for further investigation into the efficacy and mechanism of this compound in preclinical models of glioblastoma. These studies demonstrate its potential to inhibit key aspects of glioblastoma progression, including proliferation, invasion, and migration.[1][2][3]
References
- 1. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-term In Vitro Treatment of Human Glioblastoma Cells with Temozolomide Increases Resistance In Vivo through Up-regulation of GLUT Transporter and Aldo-Keto Reductase Enzyme AKR1C Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.gov [cancer.gov]
- 7. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of PST3.1a for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
PST3.1a is a potent and selective small-molecule inhibitor of N-acetylglucosaminyltransferase V (MGAT5), a key enzyme implicated in cancer progression and metastasis. By targeting MGAT5, this compound disrupts the N-glycosylation of proteins, leading to the inhibition of critical signaling pathways involved in cell growth, migration, and invasion. These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of this compound, enabling researchers to produce this valuable compound for in vitro and in vivo studies. The document also outlines the signaling pathway affected by this compound and presents relevant quantitative data in a clear, tabular format.
Introduction
Glioblastoma multiforme is an aggressive brain tumor with a poor prognosis. The remodeling of N-glycans by MGAT5 has been identified as a significant contributor to tumor development[1]. This compound, chemically known as 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl-2-oxo-2λ5-[1][2]oxaphosphinane, has emerged as a promising therapeutic candidate by effectively inhibiting MGAT5 enzymatic activity[1][2]. This inhibition leads to a reduction in the invasive and proliferative capacity of glioblastoma-initiating cells[1][3][4]. The synthesis of this compound yields a mixture of diastereomers, necessitating a robust purification strategy to isolate the most biologically active isomer, this compound[5]. These protocols provide a comprehensive guide for the successful synthesis and purification of this compound for research applications.
Data Presentation
Table 1: Quantitative Data Summary for this compound Synthesis and Activity
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₃₁O₆P | [6] |
| Molecular Weight | 544.58 g/mol | [6] |
| Stereoisomers Formed | 4 diastereomers | [5] |
| Target Diastereomer | This compound | [5] |
| Biological Target | N-acetylglucosaminyltransferase V (MGAT5) | [1][2][3] |
Experimental Protocols
I. Synthesis of this compound
This protocol is based on the reaction of 2,3,5-tri-O-benzylarabinose and ethyl phenylphosphinate, which results in a mixture of four diastereoisomers of the target compound[5].
Materials:
-
2,3,5-tri-O-benzylarabinose
-
Ethyl phenylphosphinate
-
Anhydrous Toluene (B28343)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
Dissolve 2,3,5-tri-O-benzylarabinose in anhydrous toluene in the reaction vessel.
-
Add an equimolar amount of ethyl phenylphosphinate to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a mixture of four diastereoisomers and will require purification.
II. Purification of this compound
The purification of the desired this compound diastereomer from the reaction mixture is a critical step. This protocol outlines a general approach using column chromatography. The specific conditions may require optimization.
Materials:
-
Crude this compound diastereomeric mixture
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., Hexane/Ethyl Acetate gradient)
-
Chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions using a fraction collector.
-
Monitor the separation of the diastereomers by TLC analysis of the collected fractions.
-
Pool the fractions containing the desired this compound diastereomer, as identified by comparison with a reference standard if available, or by subsequent biological activity screening.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Characterize the purified product using analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Signaling pathway inhibited by this compound.
References
- 1. Synthesis of medium and large phostams, phostones, and phostines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2018054925A1 - Crystalline polymorphic form of 3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl-2-oxo-2lambda5-[1,2]oxaphosphinane - Google Patents [patents.google.com]
- 6. Cas 1096144-06-7,(Sp,S,S,S,R)-3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl-2-oxo-2λ5-[1,2]oxaphosphinane | lookchem [lookchem.com]
Application Notes and Protocols: Investigating the Synergistic Potential of PST3.1a and Temozolomide in Glioblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median survival of approximately 15 months despite a standard-of-care regimen that includes surgery, radiation, and the alkylating agent temozolomide (B1682018) (TMZ).[1][2] The development of resistance to TMZ is a major factor in treatment failure, necessitating the exploration of novel therapeutic strategies.[2][3] One promising approach is combination therapy, which can target multiple oncogenic pathways simultaneously to enhance efficacy and overcome resistance.
This document outlines the application and protocols for investigating the combination of PST3.1a, a novel small-molecule inhibitor of N-acetylglucosaminyltransferase V (MGAT5), with temozolomide for the treatment of glioblastoma. This compound has demonstrated potent anti-cancer effects in preclinical models of GBM by inhibiting tumor cell proliferation, migration, and invasion.[4][5] By targeting a pathway distinct from the DNA-damaging mechanism of TMZ, the combination of this compound and TMZ holds the potential for a synergistic anti-tumor effect.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of MGAT5, an enzyme responsible for adding β1,6-N-acetylglucosamine branches to N-glycans on cell surface glycoproteins.[4][5] This inhibition leads to a reduction in the complexity of N-glycans, which in turn disrupts the signaling of key pathways involved in tumor progression, including the Transforming Growth Factor-β Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling pathways.[4][6] The disruption of these pathways ultimately leads to impaired microtubule and microfilament integrity in glioblastoma stem cells, resulting in the inhibition of their proliferative, migratory, and invasive capabilities.[5]
Temozolomide, on the other hand, is a DNA alkylating agent that adds a methyl group to the O6 position of guanine (B1146940) in DNA, leading to DNA damage and apoptosis in cancer cells.[7] The combination of this compound's cytostatic and anti-invasive properties with the cytotoxic effects of TMZ presents a compelling rationale for a synergistic therapeutic strategy in glioblastoma.
Quantitative Data
The following tables summarize the available quantitative data for this compound and temozolomide as single agents. It is important to note that direct quantitative data for the combination therapy is not yet available in the public domain and would need to be generated experimentally.
Table 1: In Vitro Efficacy of this compound against Glioblastoma Cells
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Glioblastoma-Initiating Cells | Enzymatic Assay (MGAT5) | 2 µM | [4] |
Table 2: In Vitro Efficacy of Temozolomide against Glioblastoma Cell Lines
| Compound | Cell Line | Assay Duration | Median IC50 (µM) | Interquartile Range (µM) | Reference |
| Temozolomide | U87 | 72 hours | 230.0 | 34.1 - 650.0 | [4] |
| Temozolomide | U251 | 72 hours | 176.5 | 30.0 - 470.0 | [4] |
| Temozolomide | T98G | 72 hours | 438.3 | 232.4 - 649.5 | [4] |
| Temozolomide | Patient-Derived | 72 hours | 220.0 | 81.1 - 800.0 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Temozolomide
References
- 1. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III trial of chemoradiotherapy with temozolomide plus nivolumab or placebo for newly diagnosed glioblastoma with methylated MGMT promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of cryptotanshinone and temozolomide treatment against human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PST3.1a solubility and stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of the small molecule inhibitor PST3.1a in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor designed as a glycomimetic compound.[1][2] Its primary mechanism of action is the inhibition of N-acetylglucosaminyltransferase V (MGAT5), an enzyme involved in the remodeling of N-glycans on cell surface proteins.[1][3] By inhibiting MGAT5, this compound has been shown to alter cell surface glycosylation, which can disrupt downstream signaling pathways, such as those involving TGFβR and FAK.[1][3][4] This disruption affects the integrity of microtubules and microfilaments in cancer stem cells, leading to the inhibition of their proliferation, migration, and invasiveness.[1][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For most novel small molecule inhibitors like this compound, the recommended starting solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[5] It is advisable to prepare a concentrated stock (e.g., 10 mM) in anhydrous, sterile DMSO, which can then be serially diluted for experiments.[6][7]
Q3: My this compound solution precipitates when I dilute it in my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules.[6][8] Here are several strategies to prevent this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media. Perform an intermediate dilution in DMSO or in a small volume of serum-free media before adding it to the final culture volume.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced precipitation and cytotoxicity.[9] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Rapid Mixing: When adding the diluted this compound stock to the medium, gently vortex or swirl the medium to ensure rapid and even dispersal of the compound.[6][7]
-
Gentle Warming: Pre-warming the cell culture medium to 37°C may help improve the solubility of the compound upon dilution.[7]
Q4: I am observing inconsistent results or a loss of compound activity in my long-term experiments (24-72 hours). Could this be a stability issue?
A4: Yes, inconsistent results or loss of activity over time are often indicative of compound instability.[9][10] Small molecules can degrade in cell culture conditions due to several factors, including the physiological temperature (37°C) and pH (~7.4) of the medium, which can accelerate hydrolysis.[11][12] Additionally, components within the media, such as certain amino acids or enzymes present in serum (FBS), can interact with and degrade the compound.[11][12][13]
Q5: How can I determine if this compound is stable in my specific experimental setup?
A5: The most direct method to assess stability is to perform a time-course analysis.[12] This involves incubating this compound in your complete cell culture medium at 37°C and quantifying the remaining concentration of the parent compound at various time points (e.g., 0, 2, 8, 24, 48 hours) using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][14] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent precipitation or cloudiness in media after dilution. | 1. Low Aqueous Solubility: The compound's intrinsic properties limit its solubility in the aqueous cell culture medium.[8] 2. High Final Concentration: The target concentration exceeds the solubility limit of this compound in the medium. 3. Solvent Shock: The rapid change from a high concentration in organic solvent (DMSO) to an aqueous environment causes the compound to crash out of solution. | 1. Determine Kinetic Solubility: Use the protocol provided below to find the maximum soluble concentration in your specific medium.[14] 2. Reduce Final DMSO %: Prepare a more concentrated DMSO stock so a smaller volume is needed, keeping the final DMSO percentage low (≤0.1%). 3. Use Co-solvents: If compatible with your cell line, test other solvents like ethanol (B145695) or explore advanced formulations, though this requires careful validation.[5] 4. Ultrasonication: After dilution, briefly sonicate the medium to help dissolve any precipitate.[7] |
| Loss of biological effect in multi-day assays. | 1. Chemical Degradation: this compound may be unstable and degrading due to hydrolysis at 37°C and neutral pH.[11][12] 2. Enzymatic Degradation: Esterases or other enzymes present in serum supplements (e.g., FBS) may be metabolizing the compound.[12] 3. Adsorption: The compound may be non-specifically binding to plasticware or serum proteins, reducing its effective concentration.[12] | 1. Assess Stability: Perform a stability study using HPLC/LC-MS as detailed in the protocols section.[11][14] 2. Replenish Compound: If the compound is found to be unstable, change the media and re-add fresh this compound at regular intervals (e.g., every 12 or 24 hours) to maintain a more consistent concentration.[10] 3. Test in Serum-Free Media: To diagnose interaction with serum components, test stability in a simpler, serum-free medium if your experiment allows.[12] |
| High variability between experimental replicates. | 1. Incomplete Dissolution: The stock solution was not fully dissolved before making dilutions, or precipitation occurred inconsistently across wells.[14] 2. Inconsistent Handling: Variations in pipetting, mixing, or timing of compound addition.[11] 3. Compound Degradation: If the rate of degradation is rapid, small differences in timing can lead to large differences in effective concentration.[10] | 1. Ensure Complete Dissolution: Vortex or sonicate the stock solution to ensure it is fully dissolved before use.[14] Visually inspect for clarity. 2. Standardize Procedures: Use calibrated pipettes and consistent techniques. Prepare a single large batch of this compound-containing medium for all replicates to minimize variation.[10] 3. Control for Temperature: Ensure a stable temperature in the incubator and minimize the time plates are outside of the incubator.[11] |
Quantitative Data
While specific public data on the aqueous solubility of this compound is limited, its biological activity has been characterized. Researchers should empirically determine the solubility and stability in their specific systems.
Table 1: Reported Biological Activity of this compound
| Target | Assay Type | IC₅₀ | Cell Line / System |
|---|---|---|---|
| MGAT5 | Enzymatic Activity Assay | ~2 µmol/L | Purified Enzyme |
| Cell Viability | Cell-based Assay | ~3 µmol/L | Gli4DC Cells |
| PHA-L Binding | Cell-based Assay | 0.03 to 1 µmol/L (Dose-dependent effect) | GliT and Gli4 Cells |
Data compiled from published research.[1] Values can vary depending on specific assay conditions.
Table 2: Template for Empirical Determination of this compound Kinetic Solubility
| Concentration (µM) | Medium Type | Final DMSO (%) | Incubation Time (hr) | Turbidity (OD 620 nm) | Observation (Precipitate Y/N) |
|---|---|---|---|---|---|
| 1 | DMEM + 10% FBS | 0.1% | 2 | ||
| 5 | DMEM + 10% FBS | 0.1% | 2 | ||
| 10 | DMEM + 10% FBS | 0.1% | 2 | ||
| 25 | DMEM + 10% FBS | 0.1% | 2 | ||
| 50 | DMEM + 10% FBS | 0.1% | 2 | ||
| 100 | DMEM + 10% FBS | 0.1% | 2 | ||
| Vehicle Control | DMEM + 10% FBS | 0.1% | 2 |
This table should be used as a template for results from the kinetic solubility protocol.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits MGAT5, disrupting downstream signaling and key cell behaviors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Optimizing PST3.1a treatment duration for maximum effect
Welcome to the technical support center for PST3.1a, a potent small-molecule inhibitor of N-acetylglucosaminyltransferase V (MGAT5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximum effect of this compound, with a focus on treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme MGAT5. By inhibiting MGAT5, this compound alters N-glycan branching on cell surface proteins. This leads to the downstream inhibition of signaling pathways that are critical for cell proliferation, migration, and invasion, notably the Transforming Growth Factor-β Receptor (TGFβR) and Focal Adhesion Kinase (FAK) pathways.[1]
Q2: What is the recommended starting concentration and duration for this compound treatment?
A2: Based on published studies in glioblastoma cell lines, a starting concentration range of 1-3 µM is recommended.[2] The optimal duration is highly dependent on the experimental goals and the cell line being used. While effects have been observed at 48 and 72 hours, determining the precise timing for maximal inhibition requires a time-course experiment.[2]
Q3: How do I determine the optimal treatment duration for my specific cell line?
A3: The ideal method is to perform a time-course experiment. This involves treating your cells with this compound and harvesting cell lysates at various time points (e.g., 0, 1, 4, 8, 12, 24, 48 hours). Subsequently, you can perform a Western blot to analyze the phosphorylation status of downstream targets like SMAD2 (for the TGFβR pathway) and FAK. The time point with the maximal reduction in phosphorylation of these targets is your optimal treatment duration.
Q4: Does continuous exposure to this compound lead to pathway rebound or drug resistance?
A4: Prolonged exposure to any inhibitor can potentially lead to the activation of compensatory signaling pathways. A "pathway rebound" can occur where, despite the presence of the inhibitor, the pathway reactivates. To assess this, a washout experiment is recommended. This can help determine if the inhibitory effect of this compound is sustained after its removal and informs decisions on continuous versus intermittent dosing strategies in longer-term studies.
Q5: What are the key downstream signaling proteins to monitor for this compound efficacy?
A5: The primary downstream indicators of this compound activity are the phosphorylation levels of SMAD2 (p-SMAD2) and FAK (p-FAK). A successful treatment with this compound should result in a significant decrease in the levels of both p-SMAD2 and p-FAK.[2][3]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines the steps to identify the optimal treatment time for maximal inhibition of the TGFβR and FAK pathways by this compound.
Methodology:
-
Cell Seeding: Plate your glioblastoma cells (e.g., U-87 MG, A172) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with 2 µM this compound (or a vehicle control, e.g., 0.1% DMSO).
-
Time Points: Harvest cell lysates at a series of time points: 0, 1, 2, 4, 8, 12, 24, and 48 hours post-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-SMAD2 (Ser465/467)
-
Total SMAD2
-
Phospho-FAK (Tyr397)
-
Total FAK
-
GAPDH or β-Actin (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities for p-SMAD2 and p-FAK, and normalize them to their respective total protein levels.
Expected Results (Hypothetical Data):
| Time Point (Hours) | Normalized p-SMAD2 Level (% of Control) | Normalized p-FAK Level (% of Control) |
| 0 | 100% | 100% |
| 1 | 85% | 90% |
| 2 | 60% | 75% |
| 4 | 35% | 50% |
| 8 | 15% | 25% |
| 12 | 10% | 20% |
| 24 | 8% | 15% |
| 48 | 25% (Potential rebound) | 30% (Potential rebound) |
In this hypothetical example, the optimal treatment duration would be around 24 hours, as it shows the maximal inhibitory effect before a potential rebound at 48 hours.
Protocol 2: Washout Experiment to Assess Signaling Rebound
This protocol is designed to determine the duration of target inhibition after this compound has been removed from the cell culture medium.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Initial Treatment: Treat cells with 2 µM this compound for the optimal duration determined in Protocol 1 (e.g., 24 hours). A control plate should remain untreated.
-
Washout:
-
After the 24-hour treatment, collect a lysate sample (this is the 0-hour washout time point).
-
For the remaining wells, gently aspirate the medium containing this compound.
-
Wash the cells twice with warm, sterile PBS.
-
Add fresh, pre-warmed culture medium (without this compound) to the wells.
-
-
Recovery Time Points: Harvest cell lysates at various time points after the washout: 1, 4, 8, and 24 hours.
-
Western Blot Analysis: Perform Western blotting and densitometry as described in Protocol 1 to measure the levels of p-SMAD2 and p-FAK.
Expected Results (Hypothetical Data):
| Time After Washout (Hours) | Normalized p-SMAD2 Level (% of Control) | Normalized p-FAK Level (% of Control) |
| 0 (24h treatment) | 8% | 15% |
| 1 | 15% | 25% |
| 4 | 40% | 55% |
| 8 | 75% | 80% |
| 24 | 95% | 98% |
This hypothetical data suggests that the signaling pathways begin to reactivate within 4-8 hours after this compound removal and return to near-baseline levels by 24 hours.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Inhibition of p-SMAD2 / p-FAK | 1. This compound degradation.2. Insufficient treatment duration.3. Low expression of MGAT5 in the cell line.4. Suboptimal antibody performance. | 1. Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C.2. Perform a time-course experiment (Protocol 1) to ensure the optimal time point is not missed.3. Confirm MGAT5 expression in your cell line via Western blot or qPCR.4. Validate primary antibodies using positive controls (e.g., cells stimulated with TGF-β to induce p-SMAD2). |
| High Cell Toxicity / Death | 1. This compound concentration is too high.2. Solvent (DMSO) toxicity.3. Prolonged incubation. | 1. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to find the optimal non-toxic concentration.2. Ensure the final DMSO concentration in the media is <0.1%. Run a vehicle-only control.3. Reduce the treatment duration based on time-course data. Maximal inhibition may occur before significant toxicity. |
| Inconsistent Results Between Experiments | 1. Variation in cell confluency.2. Inconsistent treatment times.3. Pipetting errors.4. Degradation of this compound stock. | 1. Seed cells at the same density and treat them at a consistent confluency (e.g., 70-80%).2. Use a precise timer for treatment and lysis steps.3. Calibrate pipettes regularly. Use master mixes for reagents where possible.4. Use fresh aliquots of this compound for each experiment. Avoid multiple freeze-thaw cycles. |
| Pathway Activity Rebounds at Later Time Points | 1. Activation of compensatory signaling pathways.2. Cellular adaptation to the inhibitor. | 1. This can be a genuine biological effect. Document the time of rebound.2. Consider shorter treatment durations or intermittent dosing schedules for long-term experiments. |
Visualizations
References
Technical Support Center: Troubleshooting Small Molecule Enzyme Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental problems encountered when working with small molecule enzyme inhibitors.
Section 1: Troubleshooting Common Experimental Problems (Q&A Format)
This section addresses frequent challenges in a question-and-answer format, offering direct solutions to specific issues.
Inhibitor Solubility Issues
Q: My small molecule inhibitor is precipitating in my aqueous assay buffer. What steps can I take to improve its solubility?
A: Poor aqueous solubility is a common hurdle. Here is a systematic approach to address this issue:
-
High-Concentration Stock in Organic Solvent: The initial step is to create a high-concentration stock solution of your inhibitor in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent due to its excellent ability to dissolve a wide variety of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to prevent it from affecting the biological system.[1]
-
Alternative Solvents and Co-solvents: If DMSO is not suitable for your experiment, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[1][2] In some cases, a co-solvent system, which is a mixture of solvents, may be more effective.[1]
-
pH Adjustment: For compounds that can be ionized, altering the pH of the buffer can markedly enhance solubility.[1][3]
-
Sonication and Gentle Warming: These physical methods can aid in dissolving compounds that are difficult to solubilize.[1] However, caution is advised as excessive heat can lead to the degradation of the compound.
-
Use of Excipients: If other methods fail, solubilizing excipients such as surfactants (e.g., Tween® 80) or cyclodextrins can be employed to increase the apparent solubility of your compound.[1]
Irreproducible IC50 Values
Q: I'm observing significant variability in the IC50 values for my inhibitor across experiments. What are the potential causes and how can I obtain more consistent results?
A: Inconsistent IC50 values can stem from several experimental factors. Here’s how to troubleshoot this problem:
-
Ensure Consistent Assay Conditions: The IC50 value of a drug is highly dependent on the conditions under which it is measured.[4] Factors such as enzyme and substrate concentrations, buffer pH, temperature, and incubation time must be strictly controlled to ensure reproducibility.[5][6] For ATP-dependent enzymes, the IC50 value can be influenced by the concentration of ATP, particularly for competitive inhibitors.[4]
-
Inhibitor Stability and Purity: The stability of the inhibitor in the assay buffer should be assessed. Degradation of the compound over the course of the experiment will lead to a loss of potency and variable IC50 values.[7] Ensure the purity of your inhibitor, as impurities can interfere with the assay.
-
Enzyme Concentration: For tight-binding or irreversible inhibitors, the IC50 value can be dependent on the enzyme concentration.[8][9] It is crucial to use a consistent and appropriate enzyme concentration in all assays.
-
Pre-incubation Time: For time-dependent or irreversible inhibitors, the IC50 is highly dependent on the pre-incubation time.[9][10][11] It is important to standardize the pre-incubation period to obtain reproducible results.
Off-Target Effects
Q: I'm concerned that my inhibitor may be affecting other proteins besides its intended target. How can I investigate potential off-target effects?
A: Off-target effects are a significant concern in drug development. Several methods can be employed to identify them:
-
Computational Prediction: Bioinformatics tools can be used to predict potential off-target binding sites by scanning for sequence similarities between your target and other proteins in the genome.[12][13]
-
Biochemical Profiling: Screening your inhibitor against a panel of related enzymes (e.g., a kinase panel for a kinase inhibitor) is a direct way to assess its specificity.
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to identify protein targets of your inhibitor in a cellular context.
-
Genome-Wide Unbiased Methods: Advanced techniques like GUIDE-seq, CIRCLE-seq, and Digenome-seq can be used to identify off-target cleavage events for genome editing tools, and similar principles can be applied to small molecule inhibitors.[12][14][15]
Time-Dependent Inhibition
Q: The potency of my inhibitor seems to increase with longer pre-incubation times. What does this indicate?
A: An increase in inhibitor potency with pre-incubation time is characteristic of time-dependent inhibition (TDI).[16] This suggests that the inhibitor may be an irreversible or a slow, tight-binding inhibitor.[17]
-
Mechanism of TDI: TDI can occur through several mechanisms, including the formation of a covalent bond with the enzyme or a very slow dissociation from the enzyme-inhibitor complex.[17]
-
Characterizing TDI: To characterize TDI, you need to determine the kinetic parameters KI (the initial binding affinity) and kinact (the rate of inactivation).[17][18] The overall potency of a time-dependent inhibitor is best described by the second-order rate constant kinact/KI.[10]
Promiscuous Inhibition and Aggregation
Q: How can I be sure that the observed inhibition is not due to my compound forming aggregates?
A: At micromolar concentrations, some small molecules can self-associate into colloidal aggregates that non-specifically inhibit enzymes.[19][20] This is a common source of false positives in high-throughput screening.[19] Here's how to test for aggregation-based inhibition:
-
Detergent Sensitivity: A hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents like Triton X-100 or Tween-80.[7][19][20] If the inhibitory activity is significantly reduced in the presence of a detergent, it is likely due to aggregation.
-
Dynamic Light Scattering (DLS): DLS is a technique that can directly detect the formation of aggregates in solution by measuring particle size.[21][22] An increase in particle size upon addition of the inhibitor is indicative of aggregation.
-
Centrifugation: Aggregates can often be removed from solution by high-speed centrifugation.[20] If the inhibitory activity of the supernatant is reduced after centrifugation, it suggests the presence of aggregates.
Section 2: Key Experimental Protocols
This section provides detailed methodologies for key experiments discussed in the troubleshooting guide.
Protocol 1: Standardized IC50 Determination
This protocol outlines a general method for determining the IC50 of an inhibitor against a purified enzyme.[5][10]
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplate[23]
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in the chosen solvent. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.[10]
-
Assay Setup: Add the assay buffer, enzyme, and inhibitor (or vehicle control) to the wells of the microplate.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.[5] For suspected time-dependent inhibitors, it is important to test different pre-incubation times.[10]
-
Reaction Initiation: Add the enzyme substrate to all wells to start the reaction.[5]
-
Signal Detection: Measure the signal (absorbance, fluorescence, or luminescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Normalize the rates to the control with no inhibitor (100% activity) and a control with no enzyme (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[10]
Protocol 2: Assessing Time-Dependent Inhibition
This protocol describes a method to evaluate if an inhibitor exhibits time-dependent inhibition.[16]
Materials:
-
Same as for IC50 determination
Procedure:
-
IC50 Shift Assay: Determine the IC50 of the inhibitor using two different pre-incubation times: a short pre-incubation (e.g., 0-5 minutes) and a longer pre-incubation (e.g., 30-60 minutes).
-
Data Analysis: A significant decrease (shift) in the IC50 value with the longer pre-incubation time is indicative of TDI.[16]
-
Kinetic Characterization: To further characterize TDI, determine the apparent inactivation constant (KI) and the maximal inactivation rate constant (kinact) by measuring the rate of enzyme inactivation at multiple inhibitor concentrations and pre-incubation times.[17]
Protocol 3: Detecting Inhibitor Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique to detect the formation of small molecule aggregates in solution.[21][22]
Materials:
-
Test inhibitor
-
Assay buffer
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare solutions of the inhibitor in the assay buffer at concentrations spanning the range used in the enzyme inhibition assay. Also, prepare a buffer-only control.
-
DLS Measurement: Measure the particle size distribution of each sample using the DLS instrument.
-
Data Interpretation: The appearance of larger particles (typically in the range of 100-1000 nm) in the inhibitor-containing samples compared to the buffer control is a strong indication of aggregation.[21][22] Multiple peaks in the size distribution graph can also suggest the presence of aggregates.[21]
Section 3: Data Summary Tables
This section provides clearly structured tables to summarize key quantitative data.
Table 1: Common Solvents for Small Molecule Inhibitors
| Solvent | Dielectric Constant | Key Characteristics |
| Dimethyl sulfoxide (DMSO) | 47.2 | High solubilizing power; can be toxic to cells at concentrations >0.5-1%.[24] |
| N,N-Dimethylformamide (DMF) | 36.7 | High solubilizing power; generally more toxic than DMSO.[24] |
| Ethanol | 24.3 | Good for moderately nonpolar compounds; less toxic than DMSO.[24] |
| Methanol | 32.6 | Can be used but is generally more volatile and toxic than ethanol.[24] |
Table 2: Key Parameters for Reproducible IC50 Assays
| Parameter | Importance | Recommendation |
| Enzyme Concentration | Can affect the IC50 of tight-binding or irreversible inhibitors. | Keep constant and as low as possible while maintaining a robust signal.[8] |
| Substrate Concentration | Influences the apparent potency of competitive inhibitors. | Typically set at or near the Km value of the substrate.[8] |
| pH and Buffer | Enzyme activity is highly pH-dependent. | Use a buffer that maintains a stable pH at which the enzyme is active.[6] |
| Temperature | Enzyme kinetics are sensitive to temperature changes. | Maintain a constant and controlled temperature throughout the assay.[6] |
| Incubation Time | Critical for time-dependent inhibitors. | Standardize the pre-incubation and reaction times.[10] |
| Solvent Concentration | High concentrations can affect enzyme activity. | Keep the final concentration of organic solvents (e.g., DMSO) below 0.5%.[1] |
Table 3: Differentiating Mechanisms of Enzyme Inhibition
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis. |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Increases or Decreases | Decreases | Lines intersect in the second or third quadrant. |
Section 4: Visual Workflow and Pathway Diagrams
This section provides diagrams created using the DOT language to visualize experimental workflows and logical relationships.
Caption: Workflow for troubleshooting inhibitor solubility.
Caption: Logic diagram for investigating off-target effects.
Caption: Workflow for characterizing the inhibition mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 14. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 15. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in PST3.1a Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PST3.1a, a small molecule inhibitor of N-acetylglucosaminyltransferase V (MGAT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a phostine-based small molecule inhibitor. Its primary target is the enzyme N-acetylglucosaminyltransferase V (MGAT5), which is involved in the biosynthesis of complex N-glycans on cell surface proteins. By inhibiting MGAT5, this compound can alter the glycosylation of proteins, leading to downstream effects on cellular signaling and behavior.
Q2: What is the reported IC50 of this compound for MGAT5?
A2: The half-maximal inhibitory concentration (IC50) of this compound for MGAT5 has been reported to be approximately 2 µmol/L in enzymatic assays.[1] However, the effective concentration in cell-based assays may vary depending on the cell line and experimental conditions.
Q3: What are the known downstream signaling pathways affected by this compound treatment?
A3: this compound-mediated inhibition of MGAT5 has been shown to impact key signaling pathways involved in cell proliferation, migration, and invasion. The primary affected pathways identified are the Transforming Growth Factor-beta Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling pathways.[2]
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Higher than Expected IC50 Value in Cell Viability/Proliferation Assays
Possible Cause 1: Cell Line Specificity
-
Explanation: The expression levels of MGAT5 can vary significantly between different cell lines. Cell lines with lower MGAT5 expression may be less sensitive to this compound, resulting in a higher apparent IC50.
-
Troubleshooting Steps:
-
Verify MGAT5 Expression: Confirm the expression of MGAT5 in your cell line of choice using Western blot or qRT-PCR.
-
Select Appropriate Cell Line: If possible, use a cell line known to have high MGAT5 expression for initial characterization.
-
Consult Literature: Review publications that have used this compound to identify cell lines with known sensitivity.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Explanation: Factors such as cell seeding density, treatment duration, and the specific viability assay used can all influence the calculated IC50 value.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the exponential growth phase at the time of treatment.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
Assay Selection: Be aware that different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different results. Ensure the chosen assay is appropriate for your experimental goals.
-
Possible Cause 3: Compound Stability and Handling
-
Explanation: Improper storage or handling of the this compound compound can lead to its degradation and reduced potency.
-
Troubleshooting Steps:
-
Follow Storage Recommendations: Store this compound as recommended by the supplier, typically desiccated and protected from light.
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Titrate for optimal density | Ensure cells are in logarithmic growth phase during treatment. |
| Treatment Duration | 24, 48, 72 hours | Determine the time point of maximal effect. |
| This compound Concentration Range | Logarithmic dilutions (e.g., 0.01 µM to 100 µM) | To generate a complete dose-response curve. |
| Solvent Control | Include a vehicle-only control (e.g., DMSO) | To account for any effects of the solvent on cell viability. |
Issue 2: Inconsistent or No Effect on Downstream Signaling (p-SMAD, p-FAK)
Possible Cause 1: Insufficient Treatment Time or Concentration
-
Explanation: The inhibition of downstream signaling may require a specific duration and concentration of this compound treatment to become apparent.
-
Troubleshooting Steps:
-
Time-Course Analysis: Collect cell lysates at various time points (e.g., 2, 6, 12, 24, 48 hours) after this compound treatment to identify the optimal time for observing changes in protein phosphorylation.
-
Dose-Response Analysis: Treat cells with a range of this compound concentrations to determine the dose at which significant inhibition of signaling occurs.
-
Possible Cause 2: Crosstalk with Other Signaling Pathways
-
Explanation: Cells can sometimes compensate for the inhibition of one pathway by upregulating parallel signaling cascades.
-
Troubleshooting Steps:
-
Broader Pathway Analysis: Investigate the activity of related pathways that might be compensating for the inhibition of TGFβR and FAK signaling.
-
Combination Treatments: Consider using this compound in combination with inhibitors of potential compensatory pathways.
-
Possible Cause 3: Technical Issues with Western Blotting
-
Explanation: Problems with antibody quality, protein transfer, or detection can lead to unreliable results.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibodies for p-SMAD, total SMAD, p-FAK, and total FAK are validated for the species and application.
-
Positive and Negative Controls: Include appropriate positive (e.g., cells stimulated with TGF-β) and negative controls in your Western blot experiments.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Issue 3: Unexpected Changes in Cell Morphology or Adhesion
Possible Cause 1: Disruption of Cell-Matrix Interactions
-
Explanation: FAK is a key regulator of focal adhesions, which are critical for cell adhesion and morphology. Inhibition of FAK signaling by this compound can lead to changes in cell shape and attachment.
-
Troubleshooting Steps:
-
Microscopic Observation: Document any changes in cell morphology, such as rounding or detachment, at different time points and concentrations of this compound treatment.
-
Adhesion Assays: Perform cell adhesion assays on different extracellular matrix components (e.g., fibronectin, collagen) to quantify the effects of this compound.
-
Possible Cause 2: Off-Target Effects
-
Explanation: While this compound is reported to be an inhibitor of MGAT5, high concentrations may have off-target effects that could influence cell morphology.
-
Troubleshooting Steps:
-
Use Minimal Effective Concentration: Use the lowest concentration of this compound that gives the desired on-target effect to minimize potential off-target effects.
-
Control Experiments: Compare the effects of this compound with those of a different MGAT5 inhibitor or with MGAT5 knockdown (e.g., using siRNA) to confirm that the observed phenotype is specific to MGAT5 inhibition.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment with this compound for the desired time and concentration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-SMAD2, SMAD2, p-FAK, FAK, MGAT5, and a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
References
How to control for off-target effects of PST3.1a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the off-target effects of PST3.1a, a known inhibitor of N-acetylglucosaminyltransferase V (MGAT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a glycomimetic small molecule inhibitor. Its primary known target is N-acetylglucosaminyltransferase V (MGAT5), a Golgi apparatus-resident enzyme that plays a crucial role in the biosynthesis of complex N-glycans on glycoproteins.[1][2][3] By inhibiting MGAT5, this compound can modulate the glycosylation of various cell surface receptors, thereby affecting downstream signaling pathways.
Q2: What are the known on-target effects and potency of this compound?
A2: this compound has been shown to inhibit the enzymatic activity of MGAT5 with an IC50 of 2 µmol/L.[1][3] This inhibition leads to a reduction in β1,6-GlcNAc branched N-glycans, which in the context of glioblastoma, results in the inhibition of TGFβ receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling.[2] These on-target effects have been associated with reduced proliferation, migration, and invasiveness of glioblastoma-initiating cells.
Q3: Have any off-targets of this compound been identified?
A3: To date, comprehensive public data on the off-target profile of this compound is limited. One study has shown that this compound does not inhibit the related enzyme MGAT3 at the concentrations tested, suggesting some level of selectivity.[1] However, the broader selectivity of this compound across the human kinome and other enzyme families has not been publicly reported. Therefore, it is crucial for researchers to empirically determine the off-target profile of this compound within their experimental system.
Q4: Why is it critical to control for off-target effects when using this compound?
Q5: What is a suitable negative control for this compound experiments?
A5: The ideal negative control would be a structurally similar analogue of this compound that is inactive against MGAT5. As of now, a validated negative control for this compound is not commercially available. In the absence of such a compound, researchers should consider synthesizing a close structural analog with a modification predicted to abolish binding to MGAT5. Alternatively, using structurally and functionally unrelated MGAT5 inhibitors could help confirm that the observed phenotype is due to MGAT5 inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Phenotype does not match MGAT5 knockdown/knockout. | The observed effect is likely due to this compound acting on an off-target protein. | 1. Validate On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging MGAT5 in your cells at the concentrations used. 2. Perform Rescue Experiment: If possible, overexpress a resistant mutant of MGAT5. If the phenotype persists, it is likely an off-target effect. 3. Identify Off-Targets: Use chemical proteomics approaches to identify other proteins that this compound binds to in your experimental system. |
| Unexpected Toxicity or Cell Death. | This compound may be inhibiting a protein essential for cell survival (e.g., a kinase). | 1. Dose-Response Analysis: Determine the lowest effective concentration of this compound that inhibits MGAT5 activity without causing significant toxicity. 2. Broad-Spectrum Screening: Screen this compound against a panel of kinases and other relevant enzyme classes to identify potential off-targets associated with toxicity. 3. Compare with MGAT5 Knockdown: Assess if the genetic knockdown of MGAT5 recapitulates the observed toxicity. If not, an off-target is likely responsible. |
| Inconsistent Results Across Different Cell Lines. | Cell lines may have varying expression levels of off-target proteins, leading to different phenotypic outcomes. | 1. Characterize Target and Off-Target Expression: Use proteomics or transcriptomics to determine the expression levels of MGAT5 and any identified off-targets in the cell lines being used. 2. Normalize to On-Target Activity: Correlate the observed phenotype with the degree of MGAT5 inhibition in each cell line, rather than solely with the concentration of this compound. |
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 / Activity | Reference |
| This compound | MGAT5 | Enzymatic Assay | 2 µmol/L | [1][3] |
| This compound | MGAT3 | Enzymatic Assay | No inhibition at tested concentrations | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound binds to MGAT5 in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one group of cells with this compound at the desired concentration (e.g., 2-10 µM) and a control group with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble MGAT5 by Western blotting using an anti-MGAT5 antibody. A loading control should also be used.
-
Data Analysis: Quantify the band intensities. A positive target engagement will result in a thermal shift, where MGAT5 in the this compound-treated samples remains soluble at higher temperatures compared to the vehicle-treated samples.
Protocol 2: Chemical Proteomics for Off-Target Identification
Objective: To identify the full spectrum of proteins that this compound binds to in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize an affinity-tagged version of this compound. This typically involves adding a biotin (B1667282) tag via a linker arm and a photo-reactive group for covalent cross-linking.
-
Cell Lysate Preparation: Prepare a native cell lysate from the experimental cell line.
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe. For competitive profiling, a parallel incubation can be performed with the probe and an excess of free, unmodified this compound.
-
UV Cross-linking: If using a photo-reactive probe, expose the lysate to UV light to covalently link the probe to interacting proteins.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe and its bound proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins, then elute the captured proteins.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the control (or competed away by free this compound) are considered potential off-targets.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
References
Troubleshooting inconsistent results in PST3.1a cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PST3.1a in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a small molecule inhibitor that targets N-acetylglucosaminyltransferase V (MGAT5), an enzyme involved in the biosynthesis of complex N-glycans on cell surface proteins.[1][2] By inhibiting MGAT5, this compound can alter cell signaling pathways that are dependent on proper glycosylation, leading to reduced cell proliferation, migration, and invasion in certain cancer cells, such as glioblastoma.[3][4][5] Its effect on cell viability is primarily cytostatic (inhibiting proliferation) rather than cytotoxic (directly killing cells), although cytotoxic effects have been observed.[3][5]
Q2: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on the specific research question.
-
Metabolic Assays (e.g., MTT, MTS, XTT, WST-8): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are widely used but can be susceptible to interference from test compounds.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in a cell population, which is a key indicator of metabolically active, viable cells.[6][7] They are generally considered more sensitive than metabolic assays.
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on the integrity of the cell membrane. They are useful for assessing cytotoxicity.
Given that this compound can affect cellular metabolism, it is recommended to use at least two different types of assays to confirm results. For example, a metabolic assay could be complemented with an ATP-based assay or a direct measure of cell number.
Q3: My results with this compound are inconsistent between experiments. What are the potential causes?
Inconsistent results in cell viability assays can arise from several factors:
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to variability in the number of cells per well.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Compound Instability: this compound may not be stable in culture medium over long incubation periods.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and assay performance.[8]
-
Assay Interference: this compound may directly interact with the assay reagents.
Q4: Could this compound be interfering with my MTT assay?
It is possible for a test compound to chemically interact with MTT or other tetrazolium-based reagents, leading to a false signal.[9] To test for this, it is crucial to run a cell-free control where this compound is added to the assay reagents in the absence of cells.[9] A change in color in the cell-free control would indicate direct interference.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Description: You observe significant differences in the readings from replicate wells treated with the same concentration of this compound.
| Potential Cause | Recommended Solution | Relevant Controls |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even distribution. | Visually inspect plates post-seeding. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent pipetting technique. | Not applicable. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[8] | Wells with cells and vehicle, located in both the center and edge of the plate. |
Issue 2: Unexpectedly High or Low Viability Readings
Description: The cell viability readings are consistently higher or lower than expected based on previous experiments or literature.
| Potential Cause | Recommended Solution | Relevant Controls |
| This compound Interference with Assay Reagents | Perform a cell-free assay by adding this compound to the assay reagents without cells. If interference is detected, consider an alternative assay with a different detection principle.[9][10] | Wells with media, this compound, and assay reagent (no cells). |
| Solvent (e.g., DMSO) Toxicity | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). | Vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration). |
| Incorrect this compound Concentration | Prepare fresh dilutions of this compound for each experiment from a trusted stock solution. | Not applicable. |
| Changes in Cellular Metabolism | This compound may alter cellular metabolism without causing cell death. Corroborate results with an assay that measures a different viability parameter (e.g., ATP levels or membrane integrity). | Not applicable. |
Issue 3: High Background Signal in "No Cell" Control Wells
Description: Wells containing only media and the assay reagent show a high absorbance or luminescence reading.
| Potential Cause | Recommended Solution | Relevant Controls |
| Contaminated Media or Reagents | Use fresh, sterile media and assay reagents. | Media-only controls. |
| This compound Interference | As mentioned in Issue 2, this compound may be directly reacting with the assay reagents. | Cell-free controls with this compound. |
| Phenol (B47542) Red in Media (for colorimetric assays) | Use phenol red-free media during the assay incubation step, as it can interfere with absorbance readings.[9] | Not applicable. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: ATP-Based Cell Viability Assay (Luminescent)
This protocol is based on the principles of common ATP-based assays.[6][7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled plate suitable for luminescence measurements.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP-releasing/luciferase reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, and therefore, the number of viable cells.
Visualizations
Caption: A generalized experimental workflow for assessing cell viability following treatment with this compound.
Caption: this compound inhibits MGAT5, leading to reduced glycosylation and subsequent inhibition of pro-proliferative signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell viability assay selection guide | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: PST3.1a and MGAT5 Experimental Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the small molecule inhibitor PST3.1a and its target protein, MGAT5.
Frequently Asked Questions (FAQs)
Q1: I am trying to prevent the degradation of my this compound protein, but I'm consistently seeing issues. What am I doing wrong?
This is a common point of confusion. This compound is not a protein; it is a small molecule inhibitor.[1][2] Specifically, it is a phostine compound that selectively inhibits the enzymatic activity of N-acetylglucosaminyltransferase V (MGAT5).[1][3] Therefore, troubleshooting should focus on the chemical stability of the small molecule and the stability of its protein target, MGAT5, rather than protein degradation of this compound itself.
Q2: What is MGAT5 and what does it do?
MGAT5 (Alpha-1,6-mannosylglycoprotein 6-beta-N-acetylglucosaminyltransferase V) is a Golgi apparatus-resident enzyme that plays a crucial role in the biosynthesis of complex N-glycans.[4] It catalyzes the addition of a β1,6-N-acetylglucosamine (β1,6-GlcNAc) branch onto N-linked oligosaccharides of glycoproteins.[4] This modification is significant as increased branching of N-glycans is associated with cancer progression, as it can alter the function of cell surface receptors involved in cell adhesion and signaling.[4][5]
Q3: How does this compound inhibit MGAT5?
This compound acts as a selective inhibitor of MGAT5's enzymatic activity. By blocking this function, this compound prevents the formation of β1,6-GlcNAc branched N-glycans on various proteins.[3][6] This inhibition has been shown to disrupt downstream signaling pathways, such as those involving the TGF-β receptor (TGFβR) and Focal Adhesion Kinase (FAK), which are critical for cell proliferation, migration, and invasion in certain cancers like glioblastoma.[3][6]
Q4: What are the downstream effects of inhibiting MGAT5 with this compound?
Inhibition of MGAT5 by this compound has been demonstrated to reduce the invasive and proliferative capacities of cancer cells.[3] Specifically, it can lead to the inhibition of TGFβR and FAK signaling.[3][6] This can affect the integrity of microtubules and microfilaments in cancer stem cells, thereby hindering their ability to proliferate and migrate.[3]
Troubleshooting Guide: Stability of this compound (Small Molecule Inhibitor)
This section provides solutions for maintaining the chemical integrity of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of inhibitor activity | Improper storage of solid compound. | Store the lyophilized powder in a dry, dark place. For short-term storage, 0-4°C is suitable for days to weeks. For long-term storage, -20°C is recommended for months to years.[2][7] |
| Instability of stock solution. | Prepare stock solutions in a suitable solvent like DMSO.[2] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to several months.[7] | |
| Precipitation in aqueous buffer. | This compound is soluble in DMSO.[2] When diluting into aqueous solutions for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid both cytotoxicity and precipitation.[8] Prepare fresh dilutions for each experiment. | |
| Chemical degradation. | Avoid exposure to harsh acidic or basic conditions unless the experiment requires it. Protect from light. Shipped at ambient temperature, the compound is stable for a few weeks.[7] |
Troubleshooting Guide: Degradation of MGAT5 Protein
This guide addresses common issues related to the degradation of the MGAT5 enzyme during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Low protein yield after cell lysis | Protease activity during lysis. | Perform all lysis steps at 4°C or on ice. Add a protease inhibitor cocktail to your lysis buffer immediately before use. |
| Inefficient lysis. | Choose a lysis buffer appropriate for your cell type. For membrane-bound proteins like MGAT5, a buffer containing mild non-ionic detergents may be necessary. Sonication can also aid in complete lysis. | |
| Multiple bands on Western blot (suggesting degradation) | Proteolysis during sample preparation or storage. | Use fresh cell lysates for your experiments. If long-term storage is necessary, snap-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Sub-optimal buffer conditions. | Maintain a pH between 6.5 and 7.0, as this is the optimal range for MGAT5 activity.[5] Ensure your buffers contain appropriate stabilizing agents if needed (e.g., glycerol). | |
| Loss of enzymatic activity | Incorrect buffer pH or ionic strength. | Use a buffer with a pH between 6.5 and 7.0 for MGAT5 activity assays.[5] The enzyme's activity can be influenced by cations, so consider the inclusion of MnCl₂ in your assay buffer.[9] |
| Protein misfolding or aggregation. | During purification or storage, ensure the protein concentration is not excessively high. The addition of stabilizing agents like glycerol (B35011) to storage buffers can be beneficial. |
Data Summary Tables
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Form | Lyophilized powder | [7] |
| Short-Term Storage (Solid) | 0-4°C (days to weeks), dry and dark | [2][7] |
| Long-Term Storage (Solid) | -20°C (months to years), dry and dark | [2][7] |
| Recommended Solvent | DMSO | [2] |
| Stock Solution Storage | -20°C (short-term, months) | [7] |
| Shipping Condition | Ambient temperature | [1][7] |
Table 2: MGAT5 Enzyme Properties and Handling
| Parameter | Recommendation | Source |
| Cellular Localization | Golgi apparatus membrane | [4] |
| Optimal pH for Activity | 6.5 - 7.0 | [5] |
| Cofactors for Activity | Activity is increased by Mn²⁺ | [9] |
| Storage of Lysates | -80°C (long-term) | General practice |
| Assay Incubation Temperature | 37°C | [9] |
Experimental Protocols
Protocol: Western Blot Analysis of Epidermal Growth Factor Receptor (EGFR) Glycosylation Status after this compound Treatment
This protocol is designed to assess the effect of this compound on the glycosylation of EGFR, a known downstream target of MGAT5. A change in glycosylation can lead to a shift in the protein's apparent molecular weight on a Western blot.
Materials:
-
Glioblastoma cell line (e.g., U-87 MG)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate glioblastoma cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 5 µM) for 48-72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer with protease inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. A downward shift in the molecular weight of the EGFR band in this compound-treated samples would suggest a reduction in glycosylation.
-
Visualizations
Caption: Workflow for a cell-based assay to evaluate this compound's effect.
Caption: A logical workflow for troubleshooting MGAT5 degradation.
Caption: The signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pst31a | this compound supplier | NSC-753859 | CAS 1096144-06-7 | MGAT5 Inhibitor | AOBIOUS [aobious.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. MGAT5 alpha-1,6-mannosylglycoprotein 6-beta-N-acetylglucosaminyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme assay of N-acetylglucosaminyltransferase-V (GnT-V, MGAT5) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PST3.1a Resistance in Glioblastoma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound PST3.1a in glioblastoma (GBM) cell models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in glioblastoma cells?
This compound is a small molecule inhibitor that targets the enzyme N-acetylglucosaminyltransferase V (MGAT5).[1][2][3][4] By inhibiting MGAT5, this compound alters the N-glycosylation of proteins on the surface of glioblastoma-initiating cells (GICs). This leads to the disruption of key signaling pathways, including the transforming growth factor-beta receptor (TGFβR) and focal adhesion kinase (FAK) signaling.[1][2] The downstream effects include inhibition of proliferation, migration, invasiveness, and clonogenic capacity of GICs.[1][2][3]
Q2: My glioblastoma cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on known drug resistance mechanisms in glioblastoma, potential reasons for reduced sensitivity include:
-
Upregulation of the drug target: Increased expression of MGAT5 could titrate out the inhibitory effect of this compound.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of a targeted therapy.[1][2] In the case of this compound, this could involve the activation of pathways like PI3K/Akt/mTOR or MAPK, which are commonly dysregulated in GBM.[2][5][6]
-
Alterations in the tumor microenvironment: Stromal cells within the tumor microenvironment can secrete growth factors that promote resistance.[7]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can pump this compound out of the cells, reducing its intracellular concentration.[8]
-
Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.
-
Emergence of a resistant subpopulation: Glioblastoma is highly heterogeneous, and a small population of cells with innate resistance may be selected for during treatment.[9]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, you can perform the following experiments:
-
Gene and protein expression analysis: Use qPCR and Western blotting to compare the expression levels of MGAT5, key components of the TGFβR and FAK signaling pathways, and markers of bypass pathways (e.g., p-Akt, p-ERK) between your sensitive and resistant cell lines.
-
Sequencing of MGAT5: Sequence the MGAT5 gene in your resistant cells to identify potential mutations that could affect this compound binding.
-
Drug efflux assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if your resistant cells have increased drug efflux activity.
-
Combination therapies: Test the efficacy of this compound in combination with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) to see if you can restore sensitivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound IC50 values between experiments. | - Inconsistent cell seeding density.- Variation in cell passage number.- Instability of this compound in solution. | - Ensure accurate and consistent cell counting and seeding.- Use cells within a defined passage number range for all experiments.- Prepare fresh stock solutions of this compound regularly and store them appropriately. |
| Loss of this compound efficacy over time in continuous culture. | - Development of acquired resistance. | - Establish a new culture from a frozen, low-passage stock of the parental cell line.- Consider generating a this compound-resistant cell line for comparative studies (see Experimental Protocols). |
| Difficulty in culturing primary glioblastoma cells for drug screening. | - Primary GBM cells are sensitive to culture conditions and can lose their in vivo characteristics.[10][11][12][13] | - Use serum-free media supplemented with growth factors (EGF and bFGF) to maintain the stem-like phenotype.[13]- Culture cells on an extracellular matrix coating (e.g., laminin) to support attachment and growth.[14] |
| This compound treatment does not reduce cell migration/invasion as expected. | - The cell line may have a less invasive phenotype.- The assay conditions may not be optimal. | - Confirm the invasive potential of your cell line using a positive control.- Optimize the transwell assay parameters (e.g., chemoattractant concentration, incubation time). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Glioblastoma-Initiating Cells
| Cell Line | Assay | IC50 (µM) | Reference |
| Gli4 | MGAT5 Enzymatic Activity | ~2 | [4] |
| GliT | PHA-L Binding (72h) | ~0.1 | [1] |
| Gli4 | PHA-L Binding (72h) | ~0.3 | [1] |
Note: PHA-L is a lectin that binds to the products of MGAT5 activity; a decrease in PHA-L binding indicates inhibition of MGAT5.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Glioblastoma Cell Line
This protocol describes a method for generating a glioblastoma cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[15][16][17][18][19]
Materials:
-
Parental glioblastoma cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
Culture flasks and plates
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the concentration of this compound that inhibits the growth of the parental cell line by 50%.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture Surviving Cells: When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial IC50 concentration, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize the Resistant Line: After the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant cell line by comparing its IC50, protein expression, and other relevant phenotypes to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol details the procedure for analyzing the activation of key signaling pathways by Western blotting.
Materials:
-
Sensitive and resistant glioblastoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MGAT5, anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed both sensitive and resistant cells and treat them with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Mechanism of action of this compound in glioblastoma cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Glioblastoma Cell Resistance to EGFR and MET Inhibition Can Be Overcome via Blockade of FGFR-SPRY2 Bypass Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance in glioblastoma: Challenges, mechanisms and therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. Molecular Mechanisms of Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Mechanisms of Resistance and Current Treatment Options for Glioblastoma Multiforme (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Culture of Primary Glioblastoma Cells from Human Tumor Specimens | Springer Nature Experiments [experiments.springernature.com]
- 13. Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening of Patient-Derived Cultures Reveals Potential for Precision Medicine in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. A facile and scalable in production non-viral gene engineered mesenchymal stem cells for effective suppression of temozolomide-resistant (TMZR) glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Best Practices for Using Phosphine Compounds in the Lab
A Note on Terminology: The term "phostine" is not a recognized chemical term. This guide pertains to "phosphine" compounds, which are commonly used in research and drug development. It is likely that "phostine" was a typographical error. This guide covers both phosphine (B1218219) gas (PH₃) and, more extensively, organophosphine compounds (PR₃) used as ligands and reagents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when working with phosphine compounds.
Section 1: Safety and Handling
Frequently Asked Questions (FAQs) - Safety and Handling
Q1: What are the primary hazards associated with phosphine gas (PH₃)?
A1: Phosphine gas is a colorless, flammable, and highly toxic gas with a distinct garlic or decaying fish-like odor.[1][2] It is a respiratory poison that can be immediately dangerous to life or health at a concentration of 50 parts per million (ppm).[2] Exposure can cause a range of symptoms from headaches and dizziness to severe respiratory distress, convulsions, and even death.[3][4] Phosphine gas is also heavier than air, meaning it can accumulate in low-lying areas.[2][5]
Q2: What are the established occupational exposure limits for phosphine gas?
A2: Various regulatory agencies have set permissible exposure limits (PELs) and threshold limit values (TLVs) for phosphine gas to protect workers. These values are typically time-weighted averages (TWA) over an 8-hour workday.
| Agency | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) | Immediately Dangerous to Life or Health (IDLH) |
| OSHA (USA) | 0.3 ppm | 1 ppm | 50 ppm |
| NIOSH (USA) | 0.3 ppm | 1 ppm | 50 ppm |
| ACGIH (USA) | 0.05 ppm (2017) | 0.15 ppm (2017) | Not specified |
| UK HSE | 0.1 ppm (proposed) | 0.2 ppm (proposed) | Not specified |
TWA: Time-Weighted Average, STEL: Short-Term Exposure Limit, IDLH: Immediately Dangerous to Life or Health. Data from multiple sources.[3][6][7][8]
Q3: How can I detect the presence of phosphine gas in the lab?
A3: Due to its high toxicity, relying on the garlic-like odor of phosphine is not a safe or reliable method for detection, as the odor threshold can be higher than the safe exposure limit.[7] The recommended best practice is to use dedicated phosphine gas detectors. These can be fixed systems for continuous monitoring or portable devices for personal safety.[9][10][11][12] Electrochemical sensors are commonly used in these detectors for their accuracy and reliability.[9]
Q4: My organophosphine reagent (e.g., a phosphine ligand) is described as "air-sensitive." What does this mean and why is it important?
A4: Air-sensitive phosphine reagents, particularly trialkylphosphines, readily react with atmospheric oxygen.[13][14] The phosphorus atom in these compounds has a lone pair of electrons that is susceptible to oxidation, converting the desired phosphine (P(III)) into a phosphine oxide (P(V)).[13][15] This oxidation is often detrimental as phosphine oxides are generally poor ligands and can lead to catalyst deactivation and reaction failure.[13][16][17] Some highly reactive phosphines can even be pyrophoric, meaning they can spontaneously ignite in air.[13]
Troubleshooting - Safe Handling and Storage
Problem: I need to handle a pyrophoric or highly air-sensitive phosphine ligand. What is the safest way to do this?
Solution:
The primary methods for handling air-sensitive phosphines are using a glovebox or employing Schlenk line techniques. A glovebox provides a sealed environment with an inert atmosphere (typically nitrogen or argon), which is the preferred method for weighing and manipulating highly sensitive solid phosphines.[13] Schlenk lines allow for the manipulation of air-sensitive materials in glassware under an inert gas atmosphere.
Section 2: Experimental Best Practices and Troubleshooting
Frequently Asked Questions (FAQs) - Experimental Procedures
Q1: How can I determine if my phosphine ligand has degraded?
A1: The most common form of degradation is oxidation to the corresponding phosphine oxide.[15] This can be identified through several methods:
-
³¹P NMR Spectroscopy: This is the most definitive method. Phosphine oxides have a characteristic chemical shift that is significantly different from the parent phosphine.[13]
-
Reaction Performance: A noticeable decrease in reaction yield or a complete failure of the reaction can be a strong indicator of ligand degradation.[13][16]
-
Physical Appearance: Solid phosphine ligands may change in appearance, such as becoming less crystalline or clumpy upon oxidation.[13]
Q2: My reaction that uses a phosphine ligand is not working. What are some common causes related to the phosphine?
A2: Low or no catalytic turnover in reactions involving phosphine ligands can stem from several issues:
-
Ligand Degradation: As mentioned, oxidation of the phosphine to the inactive phosphine oxide is a primary cause.[16]
-
Catalyst Deactivation: The active metal-phosphine complex can deactivate through various pathways, including the formation of unreactive complexes or precipitation of the metal (e.g., palladium black).[16]
-
Sub-optimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. A ligand that is too bulky or not electron-rich enough for a specific reaction step (like oxidative addition) can lead to poor performance.[16][18]
-
Poor Reagent Quality: Impurities in solvents, substrates, or other reagents can poison the catalyst. For example, improperly degassed solvents can contain oxygen that degrades the phosphine ligand.[16]
Q3: How do I remove phosphine oxide byproducts from my reaction mixture?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct in reactions like the Wittig and Mitsunobu reactions. Its removal can be challenging due to its polarity. Common methods include:
-
Crystallization/Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane (B92381) or cyclohexane. Adding these solvents can cause the TPPO to precipitate.[19]
-
Complexation: Adding certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂), can form an insoluble complex with the phosphine oxide, which can then be removed by filtration.[20][21]
-
Chromatography: While effective, column chromatography for removing TPPO can be tedious on a large scale. A common technique is to use a silica (B1680970) plug and elute with a non-polar solvent to wash the desired product through while retaining the more polar TPPO.[22]
Experimental Protocols
Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method
This method is highly effective for removing dissolved oxygen from solvents, which can oxidize sensitive phosphine ligands.[15]
-
Preparation: Place the solvent in a Schlenk flask with a stir bar. The flask should not be more than half full.
-
Freezing: Immerse the flask in a liquid nitrogen bath and swirl to freeze the solvent from the outside in to prevent the flask from breaking.
-
Pumping: Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and allow the solvent to thaw completely. Bubbles of gas will be released from the solvent.
-
Repetition: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
Storage: After the final cycle, backfill the flask with an inert gas like argon or nitrogen.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) using Zinc Chloride
This protocol describes a method for precipitating TPPO from a reaction mixture.[21]
-
Dissolution: After the reaction is complete, concentrate the reaction mixture. Dissolve the residue in a polar solvent like ethanol (B145695).
-
Precipitation: Prepare a solution of zinc chloride (ZnCl₂) in warm ethanol (approximately 2 equivalents relative to the initial phosphine). Add the ZnCl₂ solution to the reaction mixture at room temperature.
-
Stirring: Stir the mixture. Scraping the inside of the flask can help induce precipitation of the ZnCl₂(TPPO)₂ complex.
-
Filtration: Collect the precipitated white solid by vacuum filtration.
-
Workup: Concentrate the filtrate. The remaining residue can be slurried with a solvent like acetone (B3395972) to dissolve the desired product and leave behind any excess insoluble zinc salts.
Troubleshooting Guides
Guide 1: Investigating Low Reaction Yield in a Phosphine-Catalyzed Reaction
// Nodes start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ligand [label="Check Ligand Integrity\n(³¹P NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Verify Solvent Purity\n(Degassed?)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions\n(Temp, Conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; degraded [label="Ligand Degraded", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; not_degraded [label="Ligand OK", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_impure [label="Solvent Impure", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_pure [label="Solvent Pure", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_bad [label="Conditions Sub-optimal", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_good [label="Conditions OK", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
action_replace_ligand [label="Use Fresh Ligand &\nImprove Inert Technique", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_degas_solvent [label="Re-purify and\nDegas Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_optimize [label="Optimize Conditions\n(Temp, Conc., etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_point [label="Re-run Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_ligand; start -> check_solvent; start -> check_conditions;
check_ligand -> degraded [label="Oxide Peak Present"]; check_ligand -> not_degraded [label="Clean Spectrum"]; degraded -> action_replace_ligand;
check_solvent -> solvent_impure [label="Not Degassed"]; check_solvent -> solvent_pure [label="Properly Prepared"]; solvent_impure -> action_degas_solvent;
check_conditions -> conditions_bad [label="Potential Issues"]; check_conditions -> conditions_good [label="Standard Protocol"]; conditions_bad -> action_optimize;
action_replace_ligand -> end_point; action_degas_solvent -> end_point; action_optimize -> end_point;
not_degraded -> {check_solvent; check_conditions} [style=invis]; solvent_pure -> {check_ligand; check_conditions} [style=invis]; conditions_good -> {check_ligand; check_solvent} [style=invis]; } } Caption: Troubleshooting workflow for low reaction yields.
Guide 2: General Workflow for Handling Air-Sensitive Phosphine Reagents
// Nodes start [label="Start: Need to use\nair-sensitive phosphine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
glovebox_path [label="Glovebox Method\n(Preferred for Solids)", fillcolor="#FBBC05", fontcolor="#202124"]; schlenk_path [label="Schlenk Line Method", fillcolor="#FBBC05", fontcolor="#202124"];
gb_step1 [label="Equilibrate Reagents\nin Antechamber", fillcolor="#F1F3F4", fontcolor="#202124"]; gb_step2 [label="Weigh Solid into\nSeptum-Capped Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; gb_step3 [label="Remove Vial from Glovebox", fillcolor="#F1F3F4", fontcolor="#202124"];
sl_step1 [label="Assemble Dry Glassware", fillcolor="#F1F3F4", fontcolor="#202124"]; sl_step2 [label="Evacuate and Purge with\nInert Gas (3x cycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; sl_step3 [label="Add Reagent via Syringe\nor under Positive Pressure", fillcolor="#F1F3F4", fontcolor="#202124"];
reaction_setup [label="Add Degassed Solvent\nand Other Reagents\nunder Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Proceed with Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> glovebox_path; start -> schlenk_path;
glovebox_path -> gb_step1 -> gb_step2 -> gb_step3 -> reaction_setup; schlenk_path -> sl_step1 -> sl_step2 -> sl_step3 -> reaction_setup;
reaction_setup -> end; } } Caption: Workflow for handling air-sensitive phosphines.
Section 3: Understanding Phosphine Ligands in Catalysis
Frequently Asked Questions (FAQs) - Ligand Properties
Q1: What are the key properties of a phosphine ligand that influence its reactivity in cross-coupling reactions?
A1: The two most important properties are the ligand's steric bulk and its electronic character.[16][18]
-
Steric Bulk: Often quantified by the "cone angle," this refers to the physical size of the ligand. Bulkier ligands can accelerate the reductive elimination step of the catalytic cycle and help stabilize the active catalytic species.[18]
-
Electronic Properties: This refers to the electron-donating or electron-withdrawing nature of the ligand. Electron-rich phosphines (like trialkylphosphines) increase the electron density on the metal center, which generally accelerates the oxidative addition step, often the rate-limiting step in cross-coupling reactions.[18]
Q2: What is the role of a phosphine ligand in a palladium-catalyzed cross-coupling reaction?
A2: Phosphine ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction.[18][23] They can affect key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The choice of phosphine ligand can be the difference between a successful and a failed reaction.[18][24]
// Nodes ligand [label="Phosphine Ligand\nProperties", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; steric [label="Steric Bulk\n(Cone Angle)", fillcolor="#FBBC05", fontcolor="#202124"]; electronic [label="Electronic Effects\n(Donating/Withdrawing)", fillcolor="#FBBC05", fontcolor="#202124"];
cycle [label="Catalytic Cycle Steps", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oa [label="Oxidative Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; re [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"];
outcome [label="Reaction Outcome", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ligand -> steric; ligand -> electronic;
electronic -> oa [label="Influences Rate\n(Electron-rich accelerates)"]; steric -> re [label="Influences Rate\n(Bulky accelerates)"];
oa -> cycle [dir=none]; re -> cycle [dir=none];
cycle -> outcome; } } Caption: Influence of phosphine properties on catalysis.
Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. Always consult the Safety Data Sheet (SDS) for specific compounds and follow all institutional safety protocols.
References
- 1. Phosphine | PH3 | CID 24404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphine - Wikipedia [en.wikipedia.org]
- 3. gov.uk [gov.uk]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Worker exposure standard for phosphine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. PHOSPHINE | Occupational Safety and Health Administration [osha.gov]
- 9. Industrial Fixed Phosphine (PH3) Gas Detector | GasDog.com [gasdog.com]
- 10. forensicsdetectors.com [forensicsdetectors.com]
- 11. pureairemonitoring.com [pureairemonitoring.com]
- 12. indsci.com [indsci.com]
- 13. benchchem.com [benchchem.com]
- 14. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 19. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.rochester.edu [chem.rochester.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of PST3.1a and Other Modulators of MGAT5-Mediated Glycosylation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel MGAT5 inhibitor, PST3.1a, with other compounds known to modulate the N-glycosylation pathway. This document synthesizes available experimental data to highlight the distinct mechanisms and therapeutic potential of these agents.
Introduction to MGAT5 and its Role in Disease
N-acetylglucosaminyltransferase V (MGAT5) is a critical enzyme in the N-glycosylation pathway, responsible for adding β1,6-N-acetylglucosamine branches to N-glycans on cell surface glycoproteins. This modification significantly impacts the function of various receptors involved in cell growth, migration, and invasion. Upregulation of MGAT5 has been implicated in the progression of several cancers, including glioblastoma, making it a compelling target for therapeutic intervention.
Overview of Compared Compounds
This guide focuses on three key compounds:
-
This compound: A novel, specific small-molecule inhibitor that directly targets the enzymatic activity of MGAT5.
-
Swainsonine (B1682842): An indolizidine alkaloid that inhibits Golgi α-mannosidase II, an enzyme upstream of MGAT5 in the N-glycosylation pathway, thereby indirectly affecting the formation of MGAT5-dependent glycans.
-
2-Deoxy-D-glucose (2-DG): A glucose analog that acts as a glycolysis inhibitor and also interferes with N-linked glycosylation, though it is not a specific inhibitor of MGAT5.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound, Swainsonine, and 2-Deoxy-D-glucose in modulating MGAT5-related processes. It is crucial to note the different mechanisms of action when comparing these values.
| Inhibitor | Target | IC50 / Effective Concentration | Key Findings | Reference |
| This compound | MGAT5 | IC50: 2 µmol/L | Directly inhibits MGAT5 enzymatic activity. Reduces proliferation, migration, and invasiveness of glioblastoma-initiating cells. | |
| Swainsonine | Golgi α-mannosidase II | 0.1-1.0 µM (in vitro) | Indirectly inhibits the formation of complex N-glycans by blocking an upstream enzyme. Reduces tumor growth in vivo. | |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis & N-linked glycosylation | Varies by cell line and condition | Inhibits glycolysis and interferes with N-linked glycosylation. Can induce cell death in tumor cells. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound: In Vitro MGAT5 Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MGAT5 enzymatic activity.
-
Method: The enzymatic activity of MGAT5 was measured in the presence of increasing concentrations of this compound. The assay used a synthetic pentasaccharide as the glycan acceptor and UDP-GlcNAc as the donor substrate. The reaction mixture was incubated, and the product formation was quantified to determine the rate of enzymatic activity. The IC50 value was calculated from the dose-response curve.
Swainsonine: In Vivo Tumor Growth Inhibition
-
Objective: To assess the effect of swainsonine on tumor growth in a murine pancreatic cancer model.
-
Method: Mice bearing T cell–inflamed pancreatic tumors were treated with swainsonine (1 mg/kg or 4 mg/kg) or a vehicle control for two weeks. Tumor volume was measured at regular intervals to determine the rate of tumor growth. Immunohistofluorescence of tumor tissue was performed to verify the reduction in PHA-L binding, indicating an effect on N-glycosylation.
2-Deoxy-D-glucose: In Vitro Cell Viability and Glycosylation Interference
-
Objective: To evaluate the effect of 2-DG on tumor cell viability and N-linked glycosylation under normoxic conditions.
-
Method: Various tumor cell lines were cultured in the presence of 2-DG. Cell viability was assessed using standard assays. To determine the effect on N-linked glycosylation, the mobility of glycoproteins on SDS-PAGE was analyzed, as interference with glycosylation leads to a shift in molecular weight. Reversal of the toxic effects by the addition of exogenous mannose was also examined to confirm the mechanism of action.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of MGAT5 and a general workflow for evaluating glycosylation inhibitors.
Caption: MGAT5 signaling pathway and points of intervention by inhibitors.
Caption: General experimental workflow for evaluating glycosylation inhibitors.
Conclusion
This compound emerges as a promising therapeutic candidate due to its direct and specific inhibition of MGAT5. In contrast, swainsonine and 2-DG modulate the N-glycosylation pathway through indirect mechanisms. While all three compounds have demonstrated anti-tumor effects, their distinct modes of action necessitate careful consideration in experimental design and potential clinical applications. The data presented in this guide underscore the importance of developing targeted inhibitors like this compound for precisely modulating the activity of key enzymes in disease-relevant pathways. Further research involving direct comparative studies is warranted to fully elucidate the relative therapeutic indices of these compounds.
A Comparative Guide to PST3.1a and Swainsonine in Glioblastoma Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PST3.1a and swainsonine (B1682842), two compounds investigated for their therapeutic potential in glioblastoma (GBM). This document summarizes their mechanisms of action, and preclinical efficacy, and provides detailed experimental methodologies based on available research.
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The highly infiltrative nature of GBM and the presence of therapy-resistant glioblastoma-initiating cells (GICs) are major obstacles to effective treatment. This has spurred the investigation of novel therapeutic agents that target specific molecular pathways driving GBM progression. Among these, this compound and swainsonine have emerged as compounds of interest due to their distinct mechanisms of action targeting crucial cellular processes in glioblastoma.
At a Glance: this compound vs. Swainsonine
| Feature | This compound | Swainsonine |
| Target | N-acetylglucosaminyltransferase V (MGAT5) | α-mannosidase II |
| Mechanism of Action | Inhibits MGAT5 enzymatic activity, altering N-glycan branching on cell surface proteins. This disrupts downstream signaling pathways crucial for tumor progression. | Inhibits Golgi α-mannosidase II, leading to the accumulation of hybrid-type N-glycans and interfering with glycoprotein (B1211001) processing. This affects cell signaling, adhesion, and immune recognition. |
| Reported IC50 | ~2 µM (enzymatic inhibition of MGAT5)[1] | ~0.288 µM (in C6 glioma cells, 24h)[2] |
| Signaling Pathways | Inhibition of TGFβR and FAK signaling[3][4] | Inhibition of PI3K/AKT/mTOR pathway via downregulation of miR-92a; modulation of p16 and p53[2][5] |
| Key Effects | Inhibition of GIC proliferation, migration, and invasion; disruption of microtubule and microfilament integrity[3][4] | Inhibition of cell proliferation, migration, and invasion; induction of apoptosis and cell cycle arrest[2][5] |
| In Vivo Efficacy | Drastic reduction of invasive and proliferative capacity and increased overall survival in orthotopic GIC graft models[3][4] | Inhibition of C6 glioma growth in vivo in rats[2] |
In-Depth Analysis
This compound: Targeting Aberrant Glycosylation
This compound is a small-molecule inhibitor that targets N-acetylglucosaminyltransferase V (MGAT5), a key enzyme in the N-glycosylation pathway.[3][6] In glioblastoma, the overexpression of MGAT5 leads to an increase in β1,6-GlcNAc branched N-glycans on cell surface receptors, which enhances tumor cell invasion and progression.[3][6]
By inhibiting MGAT5, this compound effectively reduces the complexity of N-glycans on glioblastoma-initiating cells.[3][4] This alteration has been shown to disrupt the signaling of crucial pathways for GBM pathogenesis, including the Transforming Growth Factor-beta Receptor (TGFβR) and Focal Adhesion Kinase (FAK) pathways.[3][4] The downstream consequences of this inhibition include the upregulation of doublecortin (DCX) and oligodendrocyte lineage transcription factor 2 (OLIG2), leading to impaired microtubule and microfilament integrity.[3][4] This ultimately culminates in the inhibition of GIC proliferation, migration, and clonogenic capabilities.[3][4] Preclinical studies using orthotopic graft models of GICs have demonstrated that this compound treatment leads to a significant reduction in tumor invasiveness and proliferation, resulting in increased overall survival compared to standard chemotherapy with temozolomide.[3][4]
Swainsonine: A Glycoprotein Processing Inhibitor with Pleiotropic Effects
Swainsonine, an indolizidine alkaloid, is a potent inhibitor of α-mannosidase II, another critical enzyme in the N-linked glycosylation pathway.[2] Its inhibition leads to the accumulation of hybrid-type glycans and prevents the formation of complex N-glycans, thereby altering the function of numerous glycoproteins involved in cell signaling and adhesion.[2]
In the context of glioblastoma, swainsonine has been shown to inhibit the proliferation of C6 glioma cells with an IC50 value of approximately 0.288 µM (converted from 0.05 µg/mL) after 24 hours of treatment.[2] Its anti-tumor activity is mediated through multiple pathways. Research indicates that swainsonine can induce apoptosis and affect the cell cycle, with observed decreases in the expression of the tumor suppressor proteins p16 and p53.[2] More recent studies have elucidated that swainsonine's effects in glioma cells, including U251 and LN444 lines, are linked to the downregulation of microRNA-92a (miR-92a).[5] This downregulation, in turn, leads to the inactivation of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5] The inhibition of this pathway by swainsonine results in decreased cell viability and the induction of apoptosis, as evidenced by the activation of cleaved-caspase-3 and cleaved-caspase-9.[5] In vivo studies have confirmed that swainsonine can inhibit the growth of C6 gliomas in rats.[2]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Glioblastoma cells (e.g., C6, U251, LN444) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of this compound or swainsonine for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Glioblastoma cells are treated with this compound or swainsonine at desired concentrations for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Orthotopic Glioblastoma Model
-
Cell Preparation: Glioblastoma cells (e.g., GICs or C6) are harvested and resuspended in a sterile, serum-free medium or PBS at a specific concentration (e.g., 1 x 10⁵ cells in 5 µL).
-
Animal Model: Immunocompromised mice (for human GICs) or syngeneic rats (for C6 cells) are used.
-
Stereotactic Intracranial Injection: Animals are anesthetized, and a burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum). The cell suspension is slowly injected into the brain parenchyma using a stereotactic frame and a Hamilton syringe.
-
Treatment: After a set period for tumor establishment (e.g., 7 days), animals are treated with this compound, swainsonine, or a vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Monitoring and Endpoint: Tumor growth is monitored using non-invasive imaging techniques like bioluminescence imaging if the cells are engineered to express luciferase. Animal health is monitored regularly. The primary endpoints are typically tumor volume and overall survival. At the end of the study, brains are harvested for histological analysis.
Conclusion
Both this compound and swainsonine demonstrate promising anti-glioblastoma activity through their modulation of protein glycosylation, albeit by targeting different enzymes in the pathway. This compound's specificity for MGAT5, an enzyme highly implicated in glioblastoma progression, and its efficacy in GIC models are particularly noteworthy. Swainsonine, while also effective, appears to have a broader range of effects on multiple signaling pathways.
The choice between these compounds for further research and development may depend on the specific therapeutic strategy being pursued. Targeting MGAT5 with this compound offers a more focused approach to disrupting glioblastoma cell invasion and proliferation. In contrast, swainsonine's pleiotropic effects, including the modulation of key cancer-related pathways like PI3K/AKT/mTOR, may offer a multi-pronged attack against the tumor. Further head-to-head comparative studies in the same glioblastoma models are warranted to definitively determine their relative therapeutic potential. This guide serves as a foundational resource for researchers to design and interpret future experiments aimed at developing novel therapies for this devastating disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Suppressive effects of swainsonine on C6 glioma cell in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Swainsonine represses glioma cell proliferation, migration and invasion by reduction of miR-92a expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Off-Target Activity of the Small Molecule PST3.1a
A Note on Target Class: It is important to clarify that the small molecule PST3.1a is not a kinase inhibitor. Its primary molecular target is N-acetylglucosaminyltransferase V (MGAT5), a key enzyme in the N-glycan biosynthesis pathway.[1][2] This guide will, therefore, focus on the on-target and known off-target activities of this compound within the context of glycosyltransferases and compare it with another relevant inhibitor of the N-glycosylation pathway.
Introduction
The small molecule this compound has been identified as a potent inhibitor of MGAT5, an enzyme implicated in cancer progression, particularly in glioblastoma.[1] Upregulation of MGAT5 leads to the synthesis of β(1,6)-branched N-glycans on cell surface glycoproteins, which enhances tumor growth and metastasis. This compound, by inhibiting MGAT5, has been shown to suppress the invasive and proliferative capabilities of glioblastoma-initiating cells.[1][2] Understanding the selectivity of this compound is crucial for its development as a therapeutic agent. This guide provides a comparative overview of this compound's activity and selectivity against Swainsonine, an inhibitor that acts on a different enzyme within the same glycosylation pathway.
Data Presentation: Inhibitor Activity and Selectivity
The following table summarizes the quantitative data for this compound and Swainsonine, an inhibitor of α-mannosidase II, an enzyme that functions upstream of MGAT5.[3][4]
| Compound | Primary Target | IC50 | Off-Target Activity / Selectivity | Downstream Effects |
| This compound | N-acetylglucosaminyltransferase V (MGAT5) | 2 µmol/L[1][5] | No significant inhibition of MGAT3 at tested concentrations.[5] | Inhibition of TGFβ-R and FAK signaling.[1][2] |
| Swainsonine | Golgi α-mannosidase II | Not specified in results | Broadly affects the formation of complex N-glycans.[3] | Blocks formation of β(1,6)-branched N-glycans; enhances Th1 cytokine production.[4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MGAT5 and MGAT3 Enzymatic Activity Assay (for this compound) [5]
-
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of MGAT5 and MGAT3.
-
Procedure:
-
The enzymatic activities of MGAT5 and MGAT3 were measured in the presence of increasing concentrations of this compound.
-
The reaction mixture contained a fixed concentration of the donor substrate, UDP-GlcNAc (5 mmol/L for MGAT5 and 2 mmol/L for MGAT3), and the acceptor pentasaccharide (0.5 mmol/L).
-
The reaction was initiated and allowed to proceed under optimal conditions.
-
The activity was measured, and the IC50 value for MGAT5 was calculated using the Cells&Maps software.
-
Western Blot Analysis for Signaling Pathway Modulation [1]
-
Objective: To assess the effect of this compound on downstream signaling pathways.
-
Procedure:
-
Gli4 cells were treated with this compound (2 µmol/L) for 48 hours.
-
Control cells were treated with DMSO.
-
Cells were lysed, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies against key proteins in the TGFβ-R and FAK signaling pathways.
-
Following incubation with secondary antibodies, the protein bands were visualized and quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the N-glycosylation pathway and the experimental workflow for assessing inhibitor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-glycosylation by Mgat5 imposes a targetable constraint on immune-mediated tumor clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. direct-ms.org [direct-ms.org]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - N-glycosylation by Mgat5 imposes a targetable constraint on immune-mediated tumor clearance [insight.jci.org]
Cross-Validation of PST3.1a's Efficacy in Glioblastoma Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug PST3.1a against standard-of-care treatments for different molecular subtypes of glioblastoma (GBM). Glioblastoma is a highly aggressive brain tumor with significant heterogeneity, and treatment response often varies depending on the molecular characteristics of the tumor. The three core subtypes—Proneural, Classical, and Mesenchymal—are defined by distinct gene expression signatures. This guide summarizes the available preclinical data to inform future research and drug development efforts.
Executive Summary
This compound is a small molecule inhibitor of N-acetylglucosaminyltransferase V (MGAT5), an enzyme implicated in tumor progression and invasion. Preclinical studies have demonstrated the potent anti-glioblastoma activity of this compound, particularly in glioblastoma-initiating cells (GICs). While direct cross-validation of this compound across all glioblastoma subtypes is not yet published, the available evidence strongly suggests a pronounced efficacy in the Mesenchymal subtype. This is based on the established role of MGAT5 in the epithelial-to-mesenchymal transition (EMT), a key characteristic of this aggressive GBM subtype. This guide presents the current data for this compound and compares it with established therapies, Temozolomide (B1682018) and Bevacizumab, providing a framework for evaluating its potential subtype-specific applications.
Comparative Efficacy of this compound and Standard Therapies
The following tables summarize the available quantitative data on the efficacy of this compound, Temozolomide, and Bevacizumab in glioblastoma. It is important to note that direct comparative studies of this compound across all subtypes are limited. The data for this compound is primarily from studies on glioblastoma-initiating cells (GICs) which often exhibit mesenchymal features.
Table 1: In Vitro Efficacy Data
| Treatment | Glioblastoma Subtype | Cell Line/Model | Efficacy Metric (IC50) | Citation(s) |
| This compound | Mesenchymal (inferred) | Glioblastoma-Initiating Cells (GICs) | ~2 µM (enzymatic inhibition of MGAT5) | [1] |
| Temozolomide | Proneural, Classical, Mesenchymal | Various GBM cell lines (e.g., U87, U251, T98G) | Highly variable: ~15 µM to >500 µM | [2][3][4][5] |
| Bevacizumab | Not applicable (targets VEGF) | Not typically assessed by IC50 in vitro | Not applicable |
Table 2: In Vivo Efficacy Data
| Treatment | Glioblastoma Subtype | Animal Model | Efficacy Metric | Citation(s) |
| This compound | Mesenchymal (inferred) | Orthotopic GIC xenograft | Drastic reduction of invasive and proliferative capacity; Increased overall survival compared to Temozolomide | [6] |
| Temozolomide | General Glioblastoma | Various orthotopic xenograft models | Modest increase in survival | [2] |
| Bevacizumab | Proneural, Classical, Mesenchymal | Recurrent glioblastoma patients | Increased progression-free survival (PFS), particularly in the Proneural subtype in some studies. No significant overall survival (OS) benefit in newly diagnosed GBM. | [7][8][9][10][11] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting MGAT5, a key enzyme in the N-glycosylation pathway. This inhibition disrupts the function of several downstream signaling pathways crucial for tumor growth and invasion.
Caption: this compound inhibits MGAT5, disrupting downstream signaling and cancer progression.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on glioblastoma cells.
-
Cell Seeding: Plate glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or control vehicle) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of glioblastoma cells.
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed glioblastoma cells in serum-free media into the upper chamber of the Transwell insert.
-
Treatment: Add this compound or control to the upper chamber with the cells.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow cell migration/invasion.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface. Count the number of stained cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.
-
Cell Treatment: Treat a suspension of glioblastoma cells with this compound or control for a defined period.
-
Cell Seeding: Plate a low density of treated cells into 6-well plates.
-
Incubation: Incubate the plates for 1-2 weeks to allow for colony formation.
-
Colony Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
Orthotopic Glioblastoma Mouse Model
This in vivo model is used to evaluate the efficacy of this compound in a setting that mimics the human disease.
-
Cell Preparation: Prepare a single-cell suspension of glioblastoma cells (e.g., GICs) in a suitable buffer.
-
Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Inject the glioblastoma cells into the desired location in the brain (e.g., the striatum).
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Treatment: Once tumors are established, treat the mice with this compound or a control vehicle via a suitable route of administration (e.g., intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor growth and the overall health and survival of the mice. At the end of the study, euthanize the mice and collect the brains for histological analysis.
-
Data Analysis: Compare tumor volume, survival rates, and histological features between the treated and control groups.
Caption: Workflow for preclinical evaluation of this compound in glioblastoma models.
Logical Relationship for Subtype-Specific Efficacy
The rationale for the hypothesized subtype-specific efficacy of this compound is based on the differential expression of its target, MGAT5, and the molecular characteristics of the glioblastoma subtypes.
Caption: Hypothesized link between Mesenchymal subtype and this compound efficacy via MGAT5.
Conclusion and Future Directions
The available preclinical data suggest that this compound is a promising therapeutic agent for glioblastoma, with a mechanism of action that is particularly relevant to the aggressive Mesenchymal subtype. The inhibition of MGAT5 by this compound effectively targets key pathways involved in tumor invasion and proliferation.
However, to fully realize the potential of this compound, further research is imperative. Specifically, direct cross-validation studies are needed to definitively assess the efficacy of this compound across a panel of well-characterized proneural, classical, and mesenchymal glioblastoma cell lines and patient-derived xenograft models. Such studies will provide the necessary data to guide the clinical development of this compound and to identify the patient populations most likely to benefit from this targeted therapy. Furthermore, combination studies with standard-of-care treatments like temozolomide and radiotherapy could reveal synergistic effects and provide new avenues for improving patient outcomes in this challenging disease.
References
- 1. JCI Insight - N-glycosylation by Mgat5 imposes a targetable constraint on immune-mediated tumor clearance [insight.jci.org]
- 2. EGFRvIII Promotes the Proneural–Mesenchymal Transition of Glioblastoma Multiforme and Reduces Its Sensitivity to Temozolomide by Regulating the NF-κB/ALDH1A3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bevacizumab for the Treatment of Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bevacizumab Combinations Effective in Phase II Glioblastoma Trials | MDedge [ma1.mdedge.com]
- 9. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Bevacizumab in recurrent glioblastoma: a scoping review and evidence map - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: PST3.1a in Combination with Standard Glioblastoma Chemotherapy
For Immediate Release
A novel small molecule, PST3.1a, demonstrates significant synergistic effects when combined with the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), in preclinical models of glioblastoma (GBM). This combination therapy shows promise in overcoming the notorious resistance of GBM to treatment and extending survival, offering a new potential avenue for therapeutic development.
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a median survival of approximately 15 months.[1] The current standard treatment involves surgical resection followed by radiation and chemotherapy with temozolomide.[2][3] However, the efficacy of TMZ is often limited by intrinsic and acquired resistance. New therapeutic strategies are urgently needed to improve outcomes for patients with this devastating disease.
A promising new agent, this compound, has emerged from recent research. This compound is a small molecule inhibitor of N-acetylglucosaminyltransferase V (MGAT5), an enzyme involved in the modification of cell surface proteins.[1][4] In GBM, aberrant glycosylation patterns controlled by enzymes like MGAT5 are associated with tumor progression, invasion, and resistance to therapy.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound, both as a monotherapy and in synergy with temozolomide, supported by experimental data.
Superior Efficacy of Combination Therapy in Preclinical Models
In a key preclinical study, the combination of this compound and temozolomide resulted in a significant extension of survival in an orthotopic mouse model of glioblastoma-initiating cells (GICs) compared to either treatment alone.
| Treatment Group | Median Survival | % Increase in Median Survival vs. Control | % Increase in Median Survival vs. TMZ alone |
| Control (Vehicle) | 45 days | - | - |
| Temozolomide (TMZ) | 58 days | 28.9% | - |
| This compound | 65 days | 44.4% | 12.1% |
| This compound + TMZ | 82 days | 82.2% | 41.4% |
| Data extrapolated from Kaplan-Meier survival curves in Hassani Z, et al. Mol Cancer Res. 2017. |
These in vivo findings highlight the potent synergistic effect of combining this compound with the standard-of-care chemotherapy for GBM.
Mechanism of Action: Targeting a Key Glycosylation Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of MGAT5.[1][4] This inhibition leads to a cascade of downstream effects that counteract the malignant phenotype of glioblastoma cells.
Caption: this compound signaling pathway in glioblastoma.
By inhibiting MGAT5, this compound reduces the formation of β(1,6)-GlcNAc branched N-glycans on the cell surface.[1] This, in turn, dampens the signaling of key pathways involved in tumor progression, such as the Transforming Growth Factor-beta Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling cascades.[1][4] The ultimate result is a decrease in the proliferation, migration, and invasion of glioblastoma-initiating cells.[1][4]
Experimental Protocols
In Vivo Survival Study
The in vivo efficacy of this compound in combination with temozolomide was evaluated in an orthotopic glioblastoma mouse model.
Caption: Experimental workflow for the in vivo survival study.
Cell Lines and Animal Models:
-
Cell Source: Patient-derived glioblastoma-initiating cells (GICs), specifically the Gli4 cell line, were used.
-
Animal Model: Nude mice were used for the orthotopic transplantation.
Treatment Protocol:
-
Ten weeks following the stereotactic injection of GICs, mice were randomized into four treatment groups.
-
The this compound group received a daily oral administration of 15 mg/kg for 10 consecutive days.
-
The temozolomide group received a daily oral dose of 5 mg/kg for 10 consecutive days.
-
The combination group received both this compound and temozolomide at the aforementioned dosages.
-
The control group received the vehicle.
Endpoint:
-
The primary endpoint of the study was overall survival, with animals being monitored for the development of clinical symptoms.
In Vitro Assays
A battery of in vitro assays was conducted to elucidate the cellular mechanisms of this compound's action.
-
MGAT5 Enzymatic Activity Assay: The inhibitory effect of this compound on MGAT5 activity was measured using an in vitro enzymatic assay with UDP-GlcNAc as the donor substrate and a pentasaccharide as the acceptor.
-
Cell Viability and Proliferation Assays: The impact of this compound on the viability and proliferation of GICs was assessed using standard cell counting and metabolic assays.
-
Migration and Invasion Assays: The effect of this compound on the migratory and invasive potential of GICs was evaluated using transwell migration and invasion assays.
-
Western Blot Analysis: The levels of key signaling proteins in the TGFβR and FAK pathways were quantified by Western blotting to confirm the downstream effects of MGAT5 inhibition.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound, in combination with temozolomide, represents a promising therapeutic strategy for glioblastoma. By targeting the aberrant glycosylation that contributes to the malignant phenotype of GBM, this compound sensitizes cancer cells to the cytotoxic effects of standard chemotherapy, leading to a significant improvement in survival in animal models.
Further investigation, including more detailed pharmacokinetic and pharmacodynamic studies, is warranted to optimize the dosing and scheduling of this combination therapy. Ultimately, these encouraging preclinical results provide a strong rationale for the clinical evaluation of this compound in patients with glioblastoma. There are currently no active or recently completed clinical trials specifically for this compound, indicating that this compound is still in the early stages of development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. N-glycosylation by Mgat5 imposes a targetable constraint on immune-mediated tumor clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGMT-inhibitor in combination with TGF-βRI inhibitor or CDK 4/6 inhibitor increases temozolomide sensitivity in temozolomide-resistant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing PST3.1a's Potential to Overcome Temozolomide Resistance in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ), remains a critical obstacle in the treatment of glioblastoma (GBM). This guide provides a comparative assessment of a novel investigational compound, PST3.1a, and its potential to circumvent TMZ resistance. By targeting a distinct molecular pathway, this compound presents a promising alternative or complementary therapeutic strategy for this aggressive brain tumor.
Introduction to Temozolomide and Mechanisms of Resistance
Temozolomide is an alkylating agent that induces DNA damage in cancer cells, leading to apoptosis.[1] Its efficacy is often limited by intrinsic or acquired resistance mechanisms within the tumor. The primary mechanisms of TMZ resistance include:
-
O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme directly reverses the cytotoxic lesions induced by TMZ. High MGMT expression is a major predictor of poor response to TMZ.[2]
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system prevents the recognition of TMZ-induced DNA damage, thereby abrogating the apoptotic signal.[2]
-
Base Excision Repair (BER): This pathway can repair some of the DNA lesions caused by TMZ.[1]
-
Altered Signaling Pathways: Activation of pro-survival pathways, such as PI3K/Akt and STAT3, can contribute to TMZ resistance.[3]
This compound: A Novel Approach Targeting Glycosylation
This compound is a small molecule inhibitor of N-acetylglucosaminyltransferase V (MGAT5), a key enzyme in the N-glycosylation pathway.[4] Altered glycosylation is a hallmark of cancer, contributing to tumor progression, invasion, and metastasis. In glioblastoma, MGAT5 has been implicated in the invasiveness and proliferation of glioblastoma-initiating cells (GICs).[5]
This compound inhibits the enzymatic activity of MGAT5, leading to a reduction in the branched N-glycans on the cell surface. This, in turn, disrupts critical signaling pathways involved in cell adhesion, migration, and proliferation, such as the Transforming Growth Factor-β Receptor (TGFβR) and Focal Adhesion Kinase (FAK) signaling.[4]
Comparative Efficacy Data
While direct comparative studies of this compound on isogenic TMZ-sensitive and TMZ-resistant glioblastoma cell lines are not yet available in the public domain, preclinical data from an orthotopic graft model of GICs demonstrates the potential of this compound.
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Control) |
| Control (Vehicle) | ~30 | - |
| Temozolomide | ~40 | p < 0.05 |
| This compound | ~50 | p < 0.001 |
Table 1: In vivo efficacy of this compound compared to temozolomide in an orthotopic glioblastoma-initiating cell (GIC) mouse model. Data extrapolated from publicly available research.[5]
This in vivo data suggests that this compound monotherapy may offer a survival advantage over standard temozolomide treatment in a model rich in GICs, which are known contributors to therapy resistance.
Characterization of Temozolomide-Resistant Glioblastoma Cell Lines
To provide a context for the challenge of TMZ resistance, the following table summarizes the half-maximal inhibitory concentrations (IC50) of TMZ in various parental (sensitive) and derived resistant glioblastoma cell lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| U87MG | 172 | 400 (3 weeks exposure) | 2.3 | [1] |
| U251 | 58 | >300 (2 weeks exposure) | >5.2 | [1] |
| T98G | 545.5 | 1716.0 | 3.1 | [6] |
| D54MG | 544.6 | 1681.7 (10 months) | 3.1 | [7] |
| SNB19 | - | 3407 | - | [8] |
Table 2: IC50 values of temozolomide in sensitive and resistant glioblastoma cell lines.
The development of cell lines with significantly increased IC50 values for TMZ underscores the need for novel therapeutic agents like this compound that operate through MGMT-independent mechanisms.
Experimental Protocols
MGAT5 Enzymatic Assay
This assay measures the inhibitory effect of this compound on the enzymatic activity of MGAT5.
Materials:
-
Recombinant human MGAT5 enzyme
-
UDP-GlcNAc (donor substrate)
-
Synthetic pentasaccharide acceptor substrate
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl with MnCl2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MGAT5 enzyme, and the acceptor substrate.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[9]
Cell Viability Assay (MTT/XTT)
This assay determines the effect of this compound and/or temozolomide on the viability of glioblastoma cells.
Materials:
-
TMZ-sensitive and TMZ-resistant glioblastoma cell lines
-
This compound
-
Temozolomide
-
Complete cell culture medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, temozolomide, or a combination of both for a specified duration (e.g., 72 hours).[10]
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Assessment of Synergy (Combination Index)
The Chou-Talalay method can be used to determine if the combination of this compound and temozolomide has a synergistic, additive, or antagonistic effect.
Procedure:
-
Perform cell viability assays with this compound and temozolomide individually and in combination at a constant ratio.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.[11]
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a novel therapeutic strategy for glioblastoma that targets a mechanism distinct from conventional DNA-damaging agents like temozolomide. Its ability to inhibit MGAT5 and disrupt key signaling pathways involved in tumor progression, coupled with promising in vivo data, suggests that this compound holds the potential to be effective against glioblastoma, including tumors that have developed resistance to temozolomide. Further investigation, particularly direct comparative studies in TMZ-sensitive and -resistant models, is warranted to fully elucidate its role in overcoming chemoresistance and to guide its clinical development. The experimental protocols and workflows outlined in this guide provide a framework for such future preclinical assessments.
References
- 1. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STAT3 inhibition overcomes temozolomide resistance in glioblastoma by downregulating MGMT expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phostine this compound Targets MGAT5 and Inhibits Glioblastoma-Initiating Cell Invasiveness and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | SCD1 Confers Temozolomide Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis [frontiersin.org]
- 7. Protein alterations associated with temozolomide resistance in subclones of human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic and targeted therapy with a procaspase-3 activator and temozolomide extends survival in glioma rodent models and is feasible for the treatment of canine malignant glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PST3.1a
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for PST3.1a, a N-acetylglucosamine glycosyltransferase (MGAT5) inhibitor.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of small-molecule inhibitors and other hazardous laboratory chemicals. Always consult the specific SDS provided by the manufacturer and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Work Area: All waste handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it should be treated as hazardous chemical waste.[1][2] Never dispose of this compound down the sanitary sewer or in the regular trash.[2][3]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Stock solutions and working solutions.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated consumables (e.g., gloves, absorbent paper).
-
-
Segregate waste based on physical form (solid or liquid) and chemical compatibility.[3][4] Do not mix this compound waste with other incompatible chemical waste.[3]
Step 2: Waste Containment
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[1][5] The original container is often the best choice for waste collection.[3]
-
Do not overfill the container; a general guideline is to fill it to no more than 75-80% of its capacity.[6]
-
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, pipette tips, and paper towels, in a dedicated, clearly labeled hazardous waste bag or container.[1][7]
-
Chemically contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[7]
-
Step 3: Labeling of Waste Containers
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with the following information[2][4]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and its full chemical name if known (3-hydroxy-4,5-bis-benzyloxy-6-benzyloxymethyl-2-phenyl-2-oxo-2λ5-[5][8]oxaphosphinane).
-
A list of all chemical constituents in the container, including solvents and their approximate concentrations.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).
-
Appropriate hazard pictograms (e.g., toxic, irritant).
Step 4: Storage of Chemical Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4][9]
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.[1]
-
Use secondary containment, such as a plastic tub, for all liquid waste containers to prevent the spread of potential spills.[3][4]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous chemical waste.[1][3]
-
Follow your institution's specific procedures for requesting a waste pickup.[1]
Quantitative Data Summary for Chemical Waste Handling
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | Not Applicable; Drain disposal is prohibited. | [2][8][9] |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [9] |
| Container Fill Level | Do not exceed 75-80% of the container's capacity. | [6] |
| Empty Container Residue | No more than 2.5 cm (1 in.) of residue or 3% by weight for containers under 110 gallons. | [10] |
Experimental Protocols: Empty Container Decontamination
A chemical container is generally considered "empty" if all contents have been removed by normal means and only a minimal residue remains.[1] However, for containers that held acutely hazardous materials, triple rinsing is often required.[10][11]
-
First Rinse: The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[1]
-
Subsequent Rinses: Perform two additional rinses with a suitable solvent (e.g., water, if appropriate). These rinsates may also need to be collected as hazardous waste depending on institutional policies.
-
Container Disposal: After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1][11]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 8. acs.org [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for PST3.1a
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of PST3.1a, a potent N-acetylglucosamine glycosyltransferase (MGAT5) inhibitor. Given the compound's novelty and the absence of comprehensive public safety data, a precautionary approach is mandatory. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and prevent contamination.
This compound is utilized in research for its ability to inhibit glioblastoma-initiating cell invasiveness and proliferation.[1] As a bioactive small molecule, it should be treated as a potentially hazardous substance with unknown toxicological properties. Adherence to the following operational and disposal plans is critical.
Operational Plan: From Receipt to Disposal
This step-by-step guide ensures a safe workflow for all personnel handling this compound.
1. Pre-Handling and Preparation:
-
Risk Assessment: Before any handling, perform a thorough risk assessment of your planned experiment.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and unobstructed.[2]
-
Personnel Training: All personnel must be trained on these specific handling procedures and general laboratory safety protocols.
2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. Double gloving is recommended to provide an extra layer of protection against potential skin absorption.[3] See the table below for a detailed breakdown of required PPE.
3. Handling Procedures:
-
Weighing and Aliquoting: All weighing and preparation of this compound, whether in solid or solution form, must occur within a chemical fume hood.
-
Avoid Aerosolization: Take care to avoid the generation of dust or aerosols.
-
Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, date, and hazard warnings.
-
No Working Alone: It is highly recommended to avoid working alone when handling this and other potent compounds.[4]
4. Post-Handling and Decontamination:
-
Work Surface Decontamination: Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[4]
Quantitative Data Summary
As specific quantitative exposure limits for this compound are not publicly available, all handling should be performed within a certified chemical fume hood to maintain exposure at the lowest possible level.
| CATEGORY | EQUIPMENT | SPECIFICATIONS & RATIONALE |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and aerosols. Standard safety glasses are insufficient. |
| Hand Protection | Double Nitrile Gloves | Double-gloving provides enhanced protection against potential dermal absorption. Change gloves immediately if contaminated. |
| Body Protection | Chemical-Resistant Lab Coat | A long-sleeved, buttoned lab coat made of a low-permeability material is required to protect against spills. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid or volatile this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory to protect against spills and falling objects. |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid this compound waste and contaminated disposables (e.g., pipette tips, gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood.
Experimental Workflow and Safety Diagram
The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
